6-chloro-1-methyl-1H-indole-3-carbaldehyde
Description
The exact mass of the compound 6-chloro-1-methyl-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCNJRXHEZRJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-81-7 | |
| Record name | 6-chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 6-chloro-1-methyl-1H-indole-3-carbaldehyde in Drug Discovery
Executive Summary
In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for drug discovery. The compound 6-chloro-1-methyl-1H-indole-3-carbaldehyde (which serves as both its common and formal IUPAC name) is a highly versatile synthetic intermediate[1]. Characterized by its electron-rich aromatic core, a protective N-methyl group, a halogenated C6 position, and a highly reactive C3-formyl group, this molecule is a critical building block for synthesizing complex pharmacophores, including MDM2-p53 inhibitors[2], antitubercular agents[3], and antibacterial FabI inhibitors[4].
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, providing researchers with the mechanistic causality and self-validating protocols necessary to synthesize and utilize this compound effectively.
Chemical Identity & Structural Mechanics
The IUPAC nomenclature, 6-chloro-1-methyl-1H-indole-3-carbaldehyde , systematically describes the molecule's architecture and dictates its chemical behavior[1]:
-
1-methyl (N-methylation): The methyl group at the indole nitrogen prevents unwanted deprotonation under basic conditions and blocks N-formylation or N-alkylation side reactions. Furthermore, it exerts a positive inductive effect (+I), pushing electron density into the ring and increasing the nucleophilicity of the C3 position.
-
6-chloro: The chlorine atom at the C6 position provides a critical hydrophobic interaction point for target protein binding (such as the Leu26 subpocket in MDM2)[2].
-
3-carbaldehyde: The formyl group acts as a highly reactive electrophilic center, making the molecule an ideal substrate for reductive aminations, Knoevenagel condensations, and Ugi four-component reactions (Ugi-4CR)[2].
Quantitative Analytical Data
To ensure rigorous quality control during synthesis or procurement, the following physicochemical and spectroscopic baseline data must be verified[1],[5].
| Property | Value / Specification |
| IUPAC Name | 6-chloro-1-methyl-1H-indole-3-carbaldehyde |
| CAS Number | 620175-81-7 |
| Molecular Formula | C10H8ClNO |
| Molecular Weight | 193.63 g/mol |
| SMILES String | CN1C=C(C=O)C2=C1C=C(Cl)C=C2 |
| 1H NMR (CDCl3, 400 MHz) | δ 9.95 (s, 1H, CHO), 8.21 (d, J=8.4 Hz, 1H), 7.66 (s, 1H), 7.35 (s, 1H), 7.30-7.27 (m, 1H), 3.84 (s, 3H, N-CH3) |
Mechanistic Synthesis: The Self-Validating Vilsmeier-Haack Protocol
The standard method for synthesizing 6-chloro-1-methyl-1H-indole-3-carbaldehyde from 6-chloro-1-methyl-1H-indole is the Vilsmeier-Haack formylation[6]. This reaction relies on the generation of a highly electrophilic chloromethyleneiminium ion.
Below is a field-proven, self-validating protocol designed to ensure high yield and purity by linking every experimental action to its underlying chemical causality.
Fig 1. Vilsmeier-Haack synthesis workflow for 6-chloro-1-methyl-1H-indole-3-carbaldehyde.
Phase 1: Electrophile Generation
-
Action: In a dry, three-necked flask under inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 4.0 eq) to 0°C using an ice-salt bath. Add freshly distilled phosphorus oxychloride (POCl3, 1.1 eq) dropwise over 30 minutes[6].
-
Causality: The reaction between DMF and POCl3 forms the Vilsmeier reagent (chloromethyleneiminium ion). This process is violently exothermic. Failing to maintain 0°C causes the DMF to decompose (releasing dimethylamine), which destroys the reagent's electrophilicity[7].
-
Validation Check: The solution should develop a faint pinkish or pale yellow hue. Dark brown coloration or vigorous outgassing indicates thermal runaway and reagent degradation[7].
Phase 2: Nucleophilic Attack (EAS)
-
Action: Dissolve 6-chloro-1-methyl-1H-indole (1.0 eq) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0°C. Once addition is complete, remove the ice bath and heat the mixture to 80–90°C for 3 to 4 hours[6].
-
Causality: The N-methyl group forces the electron density to the C3 position, making it the primary site for Electrophilic Aromatic Substitution (EAS). Heating provides the activation energy necessary to temporarily break aromaticity during the electrophilic attack[6].
-
Validation Check: The reaction progress is visually self-indicating. The mixture will transition into an opaque, canary-yellow paste, confirming the accumulation of the stable iminium intermediate[7].
Phase 3: Hydrolytic Cleavage & Isolation
-
Action: Pour the hot reaction paste carefully over crushed ice with vigorous stirring. Slowly add a 2M NaOH (or saturated Na2CO3) solution until the aqueous mixture reaches a pH of 8–9[7].
-
Causality: The ice safely quenches unreacted POCl3. The basic pH is mandatory; it drives the hydrolysis of the iminium salt into the final aldehyde and neutralizes the generated HCl. If the solution remains acidic, the product will remain protonated and will not precipitate[7].
-
Validation Check: A bright yellow precipitate (the target carbaldehyde) will rapidly crash out of the solution upon crossing the pH 8 threshold[7]. Filter, wash with cold water, and dry under vacuum.
Downstream Applications in Medicinal Chemistry
The strategic placement of the aldehyde and the chlorine atom makes 6-chloro-1-methyl-1H-indole-3-carbaldehyde an invaluable precursor in several therapeutic areas.
Oncology: MDM2-p53 Interaction Inhibitors
In cancer therapy, restoring the function of the p53 tumor suppressor is a primary goal. The MDM2 protein negatively regulates p53 by binding to it and triggering its degradation. 6-chloro-1-methyl-1H-indole-3-carbaldehyde is utilized in an Ugi four-component reaction (Ugi-4CR) alongside substituted benzylamines, isocyanides, and carboxylic acids to create complex peptidomimetics[2].
-
Mechanistic Role: The indole core acts as an anchor. The C6-chlorine atom specifically targets and fills the hydrophobic Leu26 subpocket of the MDM2 protein, creating a steric blockade that prevents p53 from binding, thereby inducing cell cycle arrest and apoptosis in tumor cells[2].
Fig 2. MDM2-p53 inhibition pathway via Ugi-4CR indole-3-carbaldehyde derivatives.
Infectious Diseases: Antitubercular & Antibacterial Agents
-
MmpL3 Inhibitors (Tuberculosis): The rise of multidrug-resistant Mycobacterium tuberculosis requires novel targets. This aldehyde is subjected to reductive amination using Na(OAc)3BH to synthesize N-aryl-2,5-dimethylpyrrole hybrids. These derivatives target MmpL3, an essential mycolic acid transporter, disrupting the mycobacterial cell wall synthesis at submicromolar concentrations[3].
-
FabI Inhibitors: The compound is also a documented precursor in the synthesis of enoyl-ACP reductase (FabI) inhibitors. By reacting the carbaldehyde with methylamine and a reducing agent (like sodium borohydride), researchers generate 6-chloro-1-methyl-3-(methylaminomethyl)-1H-indole, a core motif for disrupting bacterial fatty acid synthesis[4].
References
-
Title: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles Source: RSC.org URL: [Link]
-
Title: Hitting on the move: Targeting intrinsically disordered protein states of the MDM2-p53 interaction Source: PMC (NIH) URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel N-aryl-2,5-dimethylpyrroles and indole derivatives as antitubercular agents Source: King's College London (kcl.ac.uk) URL: [Link]
- Title: Compositions comprising multiple bioactive agents, and methods of using the same (US 2006/0142265 A1)
Sources
- 1. 6-chloro-1-methyl-1H-indole-3-carbaldehyde 97% | CAS: 620175-81-7 | AChemBlock [achemblock.com]
- 2. Hitting on the move: Targeting intrinsically disordered protein states of the MDM2-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. 6-chloro-1-methyl-3-(methylaminomethyl)-1H-indole - CAS号 620175-82-8 - 摩熵化学 [molaid.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
6-chloro-1-methyl-1H-indole-3-carbaldehyde molecular formula and weight
The Strategic Role of 6-Chloro-1-methyl-1H-indole-3-carbaldehyde in Advanced Organic Synthesis and Drug Discovery
As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its basic structural parameters to understand its mechanistic utility and pharmacological potential. 6-Chloro-1-methyl-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic intermediate that serves as a critical linchpin in modern drug discovery and materials science.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its downstream applications in multi-component reactions and rational drug design.
Physicochemical Profiling & Structural Rationale
The utility of 6-chloro-1-methyl-1H-indole-3-carbaldehyde stems from the precise arrangement of its functional groups. The C-3 carbaldehyde provides a highly reactive electrophilic center for condensation, olefination, and multi-component cyclizations. The N-1 methyl group is a strategic modification that prevents unwanted competitive N-alkylation or N-formylation during downstream synthesis, locking the molecule into a rigid conformation. Finally, the C-6 chlorine atom acts as a bioisosteric handle, modulating the compound's lipophilicity (ClogP) and providing a vector for halogen bonding within the hydrophobic pockets of biological targets[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-1-methyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C10H8ClNO[2] |
| Molecular Weight | 193.63 g/mol [3] |
| Monoisotopic Mass | 193.02943 Da[2] |
| CAS Registry Number | 620175-81-7[3] |
| Canonical SMILES | CN1C=C(C=O)C2=C1C=C(Cl)C=C2[3] |
| 1H NMR Diagnostic Shift | δ ~9.95 ppm (s, 1H, Aldehyde)[1] |
Primary Synthetic Methodology: Vilsmeier-Haack Formylation
The synthesis of 6-chloro-1-methyl-1H-indole-3-carbaldehyde is most efficiently achieved via the Vilsmeier-Haack reaction . This transformation relies on the generation of the highly electrophilic chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier reagent). The regioselectivity of this reaction is driven by the inherent electronics of the indole core; the C-3 position of the pyrrole ring possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the kinetically favored site for electrophilic aromatic substitution[4].
Self-Validating Experimental Protocol
Note: This protocol incorporates built-in validation checkpoints to ensure reaction fidelity.
-
Vilsmeier Reagent Generation:
-
Action: In a flame-dried, argon-purged round-bottom flask, add freshly distilled N,N-dimethylformamide (DMF) (4.0 equivalents). Cool to 0 °C using an ice-salt bath. Dropwise, add phosphorus oxychloride (POCl3) (1.2 equivalents) over 15 minutes.
-
Causality & Validation: POCl3 activates DMF. The formation of the Vilsmeier reagent is validated by the observation of a pale-yellow to orange viscous complex.
-
-
Electrophilic Aromatic Substitution:
-
Action: Dissolve 6-chloro-1-methylindole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Action: Remove the ice bath, gradually warm to 85–90 °C, and stir for 6–8 hours[4].
-
Causality & Validation: Heating drives the substitution to form the iminium intermediate. Validate progress via Thin Layer Chromatography (TLC); the starting material will deplete, replaced by a baseline-retained, highly polar iminium spot.
-
-
Quenching and Hydrolysis:
-
Action: Cool the mixture to room temperature and pour it carefully over crushed ice. Slowly add a saturated aqueous solution of sodium carbonate (Na2CO3) or 2M NaOH until the pH reaches 8–9[4].
-
Causality & Validation: The basic environment is strictly required to hydrolyze the iminium salt into the final aldehyde. Self-Validation: Use pH indicator paper to ensure basicity; failure to reach pH > 8 will result in incomplete hydrolysis and drastically reduced yields.
-
-
Isolation:
-
Action: Stir the resulting suspension for 1 hour to ensure complete precipitation. Filter the pale-yellow solid under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 6-chloro-1-methyl-1H-indole-3-carbaldehyde[4].
-
Workflow of the Vilsmeier-Haack formylation for 6-chloro-1-methyl-1H-indole-3-carbaldehyde.
Downstream Functionalization: Iodine Pentoxide-Promoted MCRs
The C-3 carbaldehyde is a prime candidate for Multicomponent Reactions (MCRs). A highly effective protocol involves the use of iodine pentoxide (I2O5) to drive the condensation of the aldehyde with ammonium acetate and an alkyne to synthesize complex, highly functionalized heterocycles (such as 1-phenylprop-2-yn-1-ones or related pyridine/pyrrole derivatives)[5].
MCR Experimental Protocol
-
Reaction Setup: In a reaction vial, combine 6-chloro-1-methyl-1H-indole-3-carbaldehyde (0.2 mmol), ammonium acetate (0.7 mmol, nitrogen source), and ethyl propiolate (0.3 mmol)[5].
-
Oxidative Promotion: Add iodine pentoxide (13.4 mg, 0.04 mmol)[5]. I2O5 acts as a mild, efficient oxidant that facilitates the cyclocondensation cascade without over-oxidizing the sensitive indole core.
-
Purification & Validation: Upon reaction completion (monitored by the disappearance of the aldehyde TLC spot), purify the residue via silica gel column chromatography (petroleum ether/EtOAc = 20:1)[5].
-
Self-Validation: The success of the MCR is immediately validated by 1H NMR; the diagnostic aldehyde singlet at δ 9.95 ppm will completely disappear, replaced by the newly formed heterocyclic ring protons[5].
-
Pharmacological Application: Rational Design of MmpL3 Inhibitors
In drug development, 6-chloro-1-methyl-1H-indole-3-carbaldehyde is utilized as a core scaffold for synthesizing antitubercular agents. Specifically, it is employed in a structural rigidification strategy to create N-aryl-2,5-dimethylpyrrole hybrids[1].
Mechanistic Causality: Mycobacterium tuberculosis relies on the MmpL3 transporter to shuttle mycolic acids across its cell membrane, a process essential for cell wall biosynthesis. The rigid indole-pyrrole hybrids synthesized from 6-chloro-1-methyl-1H-indole-3-carbaldehyde act as potent MmpL3 inhibitors[1]. The N-methyl group ensures the molecule maintains the correct dihedral angle to enter the transporter's active site, while the C-6 chlorine atom engages in critical hydrophobic and halogen-bonding interactions within the MmpL3 transmembrane domain, leading to submicromolar bactericidal activity against multi-drug resistant (MDR) strains[1].
Logical relationship of 6-chloro-1-methyl-1H-indole-3-carbaldehyde in MmpL3 inhibitor design.
References
-
PubChemLite: 6-chloro-1-methyl-1h-indole-3-carbaldehyde. Université du Luxembourg / PubChem. Available at: [Link]
-
General procedure for synthesis of 1-phenylprop-2-yn-1-ones (Supporting Information). Royal Society of Chemistry (RSC). Available at: [Link]
-
Design, Synthesis, and Evaluation of Novel Antitubercular Agents Targeting MmpL3. King's College London (KCL) Research Portal. Available at:[Link]
Sources
The Indole Scaffold: A Privileged Motif in Rational Drug Design
An In-Depth Technical Guide to the Therapeutic Applications of Indole Derivatives
In medicinal chemistry, the indole nucleus—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—is universally recognized as a "privileged scaffold." Its electron-rich, planar, and amphoteric nature allows it to participate in a diverse array of non-covalent interactions, including hydrogen bonding,
As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the mechanistic pathways modulated by indole derivatives, quantify their efficacy across therapeutic domains, and provide self-validating experimental frameworks for their preclinical evaluation.
Oncology: Disrupting Malignant Proliferation and Survival Pathways
The application of indole derivatives in oncology represents one of the most aggressive and successful areas of contemporary drug discovery. These compounds exert their cytotoxic effects through multi-target engagement, overcoming the redundant survival pathways often utilized by chemoresistant tumors.
Tubulin Polymerization Inhibition
Microtubules are highly dynamic cytoskeletal fibers essential for cell division. Indole derivatives, particularly those structurally analogous to combretastatin, act as potent tubulin polymerization inhibitors by binding to the colchicine site on
Ras-Related Signaling Pathway Antagonism
The Ras signaling cascade is notoriously difficult to drug, yet highly complex indole conjugates have demonstrated the ability to inhibit this pathway. Indole derivatives achieve this by either directly binding to Ras-GTP or by allosterically inhibiting Son of Sevenless (SOS) proteins, which act as Guanine Nucleotide Exchange Factors (GEFs)[5]. By blocking the SOS-mediated exchange of GDP for GTP, indoles effectively silence the downstream Raf/MEK/ERK proliferation cascade[5].
Indole-mediated inhibition of the Ras-related signaling cascade in tumor models.
Quantitative Cytotoxicity of Emerging Indole Agents
To benchmark the efficacy of novel indole hybrids, we evaluate their half-maximal inhibitory concentrations (
Table 1: Cytotoxicity (
| Compound Class | Target / Mechanism | Cell Line | Reference | |
| Oxoindolepyridonyl (6a) | PDK1 Inhibition | U87MG (Glioblastoma) | 0.449 | [6] |
| Indole-Curcumin (27) | Multi-target | HeLa (Cervical) | 4.0 | [7] |
| Benzimidazole-Indole (8) | Tubulin Polymerization | In Vitro Tubulin | 2.52 | [3] |
| Indole-Bcl-2 Inhibitor (U2) | Bcl-2/Bim Disruption | MCF-7 (Breast) | 1.2 | |
| LSD1 Inhibitor (43) | Epigenetic Modulation | A549 (Lung) | 0.74 | [7] |
Experimental Methodology: Self-Validating Tubulin Polymerization Assay
To ensure scientific integrity and reproducibility when evaluating novel indole derivatives as tubulin inhibitors, researchers must utilize a self-validating experimental workflow. The following protocol embeds causality into every step, ensuring that observed fluorescence directly correlates with microtubule assembly dynamics.
Objective: To quantify the
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in a PIPES-based buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, pH 6.9). Causality: PIPES buffer mimics the intracellular physiological pH and ionic strength required for native tubulin folding, while EGTA chelates calcium, which would otherwise prematurely depolymerize microtubules. -
Ligand Incubation: Dispense 10
M of the test indole derivative into a 96-well half-area plate. Add the tubulin suspension. Include a vehicle control (DMSO <1%), a known inhibitor (Colchicine, 5 M), and a known stabilizer (Paclitaxel, 5 M). Causality: The inclusion of bidirectional controls (inhibitor vs. stabilizer) creates a self-validating system; if the paclitaxel well fails to show accelerated polymerization, the tubulin batch is compromised. -
Reaction Initiation: Add 1 mM GTP and a fluorescent reporter (e.g., DAPI) to all wells. Causality: GTP hydrolysis provides the thermodynamic driving force for tubulin heterodimer addition. The fluorophore specifically intercalates into the hydrophobic pockets of polymerized microtubules, resulting in a measurable emission shift.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.
-
Data Analysis: Calculate the
(maximum rate of polymerization) from the linear slope of the growth phase. Plot against logarithmic compound concentrations to derive the via non-linear regression.
Step-by-step fluorometric workflow for evaluating tubulin polymerization inhibition.
Modulation of Inflammatory and Central Nervous System (CNS) Pathways
Beyond oncology, the indole scaffold is highly prevalent in FDA-approved drugs targeting the central nervous system and inflammatory cascades.
Cyclooxygenase (COX) Inhibition
Indomethacin, a classic non-steroidal anti-inflammatory drug (NSAID), utilizes its indole core to penetrate the hydrophobic channel of the Cyclooxygenase (COX-1 and COX-2) enzymes[8]. By blocking arachidonic acid from accessing the catalytic site, indomethacin halts the biosynthesis of pro-inflammatory prostaglandins[9]. Recent medicinal chemistry efforts focus on modifying the C-3 position of the indole ring to shift selectivity entirely toward COX-2, thereby mitigating the gastrointestinal toxicity associated with COX-1 inhibition[10].
5-HT Receptor Agonism (Triptans)
The structural homology between indole and serotonin (5-hydroxytryptamine, 5-HT) makes indole derivatives ideal candidates for CNS modulation. The "triptan" class of drugs (e.g., Sumatriptan, Rizatriptan) are selective 5-
Table 2: Notable FDA-Approved Indole-Containing Therapeutics
| Drug Name | Primary Indication | Mechanism of Action | Reference |
| Osimertinib | Non-Small Cell Lung Cancer | EGFR Tyrosine Kinase Inhibitor | [11] |
| Panobinostat | Multiple Myeloma | Pan-Histone Deacetylase (HDAC) Inhibitor | [11] |
| Sumatriptan | Migraine | 5- | [10] |
| Indomethacin | Rheumatoid Arthritis | Non-selective COX-1/COX-2 Inhibitor | [8] |
| Delavirdine | HIV-1 Infection | Non-Nucleoside Reverse Transcriptase Inhibitor | [12] |
Conclusion
The indole derivative remains one of the most versatile and resilient scaffolds in modern pharmacology. From disrupting the structural integrity of cancer cells via tubulin inhibition to mimicking endogenous neurotransmitters in the CNS, the therapeutic applications of indoles are vast. For drug development professionals, the future lies in leveraging computer-aided drug design (CADD) to fine-tune the steric and electronic properties of the indole ring, thereby maximizing target selectivity and minimizing off-target toxicity[9].
References
-
Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy - NIH/PMC - 5
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - NIH/PMC - 3
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - NIH/PMC - 8
-
Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data - Benchchem - 4
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - NIH/PMC - 1
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI - 7
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - NIH/PMC - 6
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - ResearchGate - 13
-
List of the currently FDA-approved anti-HIV drug combinations - ResearchGate - 12
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - NIH/PMC - 9
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - MDPI - 2
-
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - Taylor & Francis - 11
-
Pharmacological Potential of Indole Derivatives: A Detailed Review - Adv. J. Chem. B - 10
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- 5. Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
The Chemistry of Haloindole Carboxaldehydes: Synthesis, Mechanisms, and Applications in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Introduction: The Strategic Value of the Haloindole Scaffold
In the landscape of medicinal chemistry and target-oriented synthesis, indole-fused heterocycles hold a privileged status due to their ubiquity in bioactive natural products and FDA-approved therapeutics[1]. Among these, haloindole carboxaldehydes (such as 5-bromo-1H-indole-3-carboxaldehyde and 6-fluoro-1H-indole-3-carboxaldehyde) represent highly versatile, dual-functionalized building blocks[1].
As application scientists, we leverage these molecules because they offer two orthogonal sites of reactivity:
-
The C3-Carboxaldehyde Group: An electrophilic hub primed for condensation, reductive amination, and olefination reactions.
-
The Halogenated Aryl Ring (C5/C6/C7): A robust handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[2].
This guide explores the causal mechanisms behind their synthesis, details self-validating experimental protocols, and highlights their critical role in developing modern kinase inhibitors[3].
Core Synthetic Methodology: The Vilsmeier-Haack Formylation
The foundational method for synthesizing haloindole-3-carboxaldehydes from their corresponding haloindoles is the Vilsmeier-Haack reaction [4].
Mechanistic Causality
The reaction relies on the generation of the Vilsmeier reagent (a highly electrophilic chloroiminium ion) formed by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF)[4].
Why does formylation occur exclusively at the C3 position? The causality lies in the electronic architecture of the indole core. The nitrogen lone pair delocalizes into the pyrrole ring, creating the highest electron density at the C3 carbon. When the Vilsmeier reagent attacks, electrophilic aromatic substitution at C3 generates a highly stable sigma complex (iminium intermediate)[4]. Subsequent basic hydrolysis of this iminium salt yields the formylated product[3].
Advanced Insight: While traditional methods use stoichiometric, hazardous POCl₃, recent catalytic advances utilizing P(III)/P(V)=O cycles allow for late-stage formylation under milder conditions, expanding the substrate scope to complex pharmaceutical intermediates[5].
Caption: Logical workflow and mechanistic pathway of the Vilsmeier-Haack formylation of haloindoles.
Experimental Protocol 1: Vilsmeier-Haack Formylation of 5-Bromoindole
This self-validating protocol ensures complete conversion by monitoring the disappearance of the non-polar starting material via TLC.
Reagents: 5-Bromo-1H-indole (1.0 eq), POCl₃ (1.2 eq), Anhydrous DMF (Solvent/Reactant), 10% NaOH (aq). Procedure:
-
Reagent Generation: Purge an oven-dried round-bottom flask with argon. Add anhydrous DMF (1.5 mL per mmol of indole) and cool to 0 °C in an ice bath.
-
Activation: Add POCl₃ (1.2 eq) dropwise with vigorous stirring, maintaining the internal temperature below 10 °C to prevent degradation of the Vilsmeier reagent[4]. Stir for 10–15 minutes.
-
Electrophilic Attack: Dissolve 5-bromoindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C[4].
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours (or heat to 85–95 °C for 5-8 hours depending on steric hindrance)[4],[3].
-
Hydrolysis & Quench: Once TLC indicates complete consumption of the starting material, cool the mixture to 0 °C. Slowly add 10% aqueous NaOH until the pH reaches 8–9[3].
-
Isolation: The product typically precipitates upon basification. Filter the crude solid, wash with cold water, and recrystallize from aqueous DMF or ethanol to yield 5-bromo-1H-indole-3-carboxaldehyde as a solid (Yield: 85–96%)[6],[4].
Divergent Functionalization: Exploiting Dual Handles
The true power of haloindole carboxaldehydes lies in their divergent downstream applications. By selectively targeting either the aldehyde or the halogen, chemists can rapidly assemble complex polyheterocycles and targeted libraries[7].
Aldehyde-Driven Transformations
The C3-aldehyde is highly reactive toward primary and secondary amines.
-
Schiff Base Formation: Condensation with primary amines yields imines, which are critical intermediates for synthesizing rigid, planar kinase inhibitors[3].
-
Reductive Amination: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), the aldehyde can be smoothly converted to a tertiary or secondary amine, a common motif for improving aqueous solubility in drug candidates[8].
Halogen-Driven Transformations (Cross-Coupling)
The halogen atom (Br, I, or Cl) enables the installation of diverse aryl, alkyl, or alkynyl groups via transition-metal catalysis. The Suzuki-Miyaura coupling is particularly prevalent, allowing the introduction of substituted phenyl rings that target the hinge region of kinase enzymes[3],[9].
Caption: Divergent synthetic pathways exploiting the dual-reactivity of haloindole carboxaldehydes.
Experimental Protocol 2: Suzuki-Miyaura Coupling of 5-Bromoindole-3-carboxaldehyde
This protocol utilizes a palladium(0) catalyst to forge a new C-C bond while leaving the sensitive aldehyde intact.
Reagents: 5-Bromoindole-3-carboxaldehyde (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.5 eq), Toluene/Ethanol/Water (2:1:1). Procedure:
-
Preparation: In a Schlenk tube, combine the haloindole (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq)[3].
-
Degassing: Add the solvent mixture (Toluene/EtOH/H₂O). Degas the suspension by bubbling argon through the mixture for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of argon.
-
Reaction: Seal the tube and heat to reflux (approx. 90 °C) for 12–16 hours[3].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the 5-arylindole-3-carboxaldehyde.
Quantitative Data & Applications in Targeted Therapeutics
Haloindole carboxaldehydes are critical precursors in the synthesis of pathway-specific inhibitors. For example, researchers have successfully utilized 5-bromoindole-3-carboxaldehyde to synthesize Schiff bases and amide derivatives that act as potent inhibitors of the mTOR/Akt/PI3K pathway , showing sub-micromolar inhibition (0.610–0.780 μM) against MDA-MB231 and HCT-116 cancer cell lines[3]. Similarly, these scaffolds are utilized to synthesize indolobenzazepines and PKCβ inhibitors[10],[9].
Table 1: Reaction Profiles and Quantitative Data Summary
| Starting Scaffold | Reaction Type | Reagents & Conditions | Typical Yield (%) | Primary Application / Downstream Target |
| 5-Bromoindole | Vilsmeier-Haack Formylation | POCl₃, DMF, 0 °C to RT, 2-8h | 85–96% | Installation of C3-Aldehyde[4] |
| 5-Bromoindole-3-carboxaldehyde | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Reflux | 65–85% | C5 Arylation for mTOR/PI3K Inhibitors[3] |
| 6-Fluoroindole-3-carboxaldehyde | Reductive Amination | Amine, NaBH(OAc)₃, DCE, RT | >90% | C3 Amine Functionalization[8] |
| 5-Bromoindole-3-carboxaldehyde | Schiff Base Condensation | Primary Amine, Acetic Acid, Reflux | 70–90% | Rigid Imine Linkers for Kinase Binding[3] |
| 5-Bromoindole-3-carboxaldehyde | N-Protection (Tosylation) | TsCl, Et₃N, THF, RT | ~92% | Precursor for Indolobenzazepine Ligands[9] |
Conclusion
Haloindole carboxaldehydes are indispensable tools in the synthetic chemist's arsenal. By mastering the mechanistic nuances of the Vilsmeier-Haack reaction and strategically deploying orthogonal functionalization techniques (like Suzuki coupling and reductive amination), researchers can efficiently navigate chemical space. The protocols and data synthesized in this guide provide a robust, self-validating foundation for accelerating drug discovery programs targeting complex kinase pathways.
References
- Benchchem.An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. URL: Verified Link
- National Center for Biotechnology Information (PMC).Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. URL: Verified Link
- ResearchGate.Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. URL: Verified Link
- ACS Publications.Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action. URL: Verified Link
- Benchchem.6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. URL: Verified Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-3-(difluoromethylthio)indole|High-Quality|RUO [benchchem.com]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | 1000341-75-2 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 6-Chloro-1-methyl-1H-indole-3-carbaldehyde in Medicinal Chemistry
Executive Summary
The indole scaffold is a privileged structure in modern pharmacognosy and synthetic medicinal chemistry. Among its functionalized derivatives, 6-chloro-1-methyl-1H-indole-3-carbaldehyde (CAS: 620175-81-7) has emerged as a highly versatile building block[1]. This application note provides a comprehensive guide to the pharmacophore rationale, synthetic divergence, and validated experimental protocols for utilizing this compound in drug discovery workflows, particularly in the development of anti-tubercular agents and metabolic disease therapeutics[2][3].
Pharmacophore Rationale: The "6-Chloro-1-Methyl" Advantage
In drug design, the specific functionalization of the indole ring is rarely arbitrary. The substitution pattern of 6-chloro-1-methyl-1H-indole-3-carbaldehyde offers three distinct pharmacokinetic and pharmacodynamic advantages:
-
6-Chloro Substitution (Metabolic Stability & Lipophilicity): The C6 position of the indole ring is a notorious hotspot for cytochrome P450-mediated oxidative metabolism. Halogenation at this site effectively blocks Phase I oxidation. Furthermore, the electron-withdrawing chlorine atom modulates the electron density of the aromatic system, often enhancing target residence time through halogen bonding within lipophilic protein pockets.
-
1-Methylation (Membrane Permeability): Unsubstituted indole nitrogens act as strong hydrogen bond donors, which can restrict blood-brain barrier (BBB) penetration and cellular permeability. N-methylation eliminates this hydrogen bond donor capacity, significantly increasing the molecule's LogP. This is critical for targeting intracellular pathogens, such as Mycobacterium tuberculosis residing within macrophages[2].
-
3-Carbaldehyde (Electrophilic Hub): The C3-aldehyde is a highly reactive electrophile, perfectly primed for Knoevenagel condensations, Schiff base formations, and multi-component annulations, allowing rapid generation of structurally diverse libraries[4].
Key Therapeutic Applications
-
Anti-Tubercular Agents (MmpL3 Inhibitors): This building block is heavily utilized in the synthesis of N-aryl-2,5-dimethylpyrrole hybrid derivatives. These compounds target the mycolic acid transporter MmpL3 in M. tuberculosis, exhibiting submicromolar activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains while maintaining low eukaryotic toxicity[2].
-
Toxic Aldehyde Scavengers: The scaffold is a critical starting material for synthesizing novel tricyclic compounds. These tricyclic derivatives are designed to scavenge reactive carbonyl species, offering therapeutic interventions for diseases driven by carbonyl stress, including cardiovascular dysfunction, neurodegeneration, and non-alcoholic fatty liver disease (NAFLD)[3].
Synthetic Divergence Workflow
The following diagram illustrates the primary synthetic pathways branching from the core scaffold, demonstrating its utility in generating diverse pharmacological libraries.
Caption: Synthetic divergence of 6-chloro-1-methyl-1H-indole-3-carbaldehyde in drug discovery workflows.
Quantitative Data & Characterization
To ensure reproducibility and self-validation during synthesis, researchers must verify the integrity of the starting material. Table 1 summarizes the physicochemical and spectroscopic profile of the core building block.
Table 1: Physicochemical and Spectroscopic Profile
| Property | Value / Description |
| CAS Number | 620175-81-7[1] |
| Molecular Weight | 193.63 g/mol [1] |
| Molecular Formula | C10H8ClNO[1] |
| Appearance | White to light-yellow solid |
| Purity Standard | ≥ 95% - 97% (Commercial grade)[1][5] |
| 1H NMR (400 MHz, CDCl3) | δ 9.95 (s, 1H, CHO), 8.21 (d, J = 8.5 Hz, 1H, ArH), 7.65 (s, 1H, ArH), 7.35 (d, J = 1.4 Hz, 1H, ArH), 7.28 (dd, J = 8.4, 1.7 Hz, 1H, ArH), 3.84 (s, 3H, N-CH3)[2][6] |
Table 2: Optimization of Reductive Amination Conditions (Note: Yields represent typical conversions for primary aniline derivatives)
| Solvent | Reducing Agent | Additive | Temp (°C) | Conversion (%) | Rationale / Causality |
| Methanol (MeOH) | NaBH4 | None | 0 to 25 | < 40% | Aggressive reduction leads to direct reduction of the aldehyde to the corresponding alcohol (side product). |
| Methanol (MeOH) | NaBH3CN | AcOH (cat.) | 25 | 65 - 75% | Cyanoborohydride is milder, but generates toxic HCN gas upon acidic workup. |
| 1,2-Dichloroethane (DCE) | NaBH(OAc)3 | AcOH (1.1 eq) | 25 | > 85% | Optimal. Triacetoxyborohydride is exceptionally mild and selective for imines over aldehydes. DCE provides excellent solubility for the indole core. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.
Protocol A: Selective Reductive Amination (Synthesis of MmpL3 Inhibitor Precursors)
This protocol describes the conversion of the aldehyde into a secondary amine, a critical step in synthesizing anti-tubercular hybrids[2].
Reagents:
-
6-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol, 193.6 mg)
-
Primary Amine (e.g., substituted aniline) (1.1 equiv, 1.1 mmol)
-
Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv, 1.5 mmol, 318 mg)
-
Glacial Acetic Acid (1.1 equiv, 1.1 mmol)
-
1,2-Dichloroethane (DCE) (10 mL)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde and the primary amine in anhydrous DCE (10 mL).
-
Acid Catalysis: Add glacial acetic acid dropwise. Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack of the amine to form the intermediate Schiff base (imine).
-
Pre-stirring: Stir the mixture at room temperature for 2 hours. Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 3:1, UV visualization).
-
Selective Reduction: Once imine formation is complete, add NaBH(OAc)3 portion-wise over 5 minutes. Causality: NaBH(OAc)3 is chosen because its steric bulk and electron-withdrawing acetate groups make it a mild hydride donor, preventing the premature reduction of any unreacted aldehyde into an alcohol.
-
Reaction Completion: Stir the suspension at room temperature for 12–16 hours.
-
Workup (Self-Validation): Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). The disappearance of the aldehyde proton signal (~9.95 ppm) and the appearance of a new benzylic CH2 signal (~4.20–4.50 ppm) in the 1H NMR spectrum validates the success of the reaction.
Protocol B: Knoevenagel Condensation (Synthesis of Indolyl-Acrylates)
This protocol is used to generate highly conjugated alkene systems, which serve as precursors for cyclization into alpha-carbolines or tricyclic aldehyde scavengers[3][7].
Reagents:
-
6-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol, 193.6 mg)
-
Active Methylene Compound (e.g., Ethyl cyanoacetate) (1.2 equiv, 1.2 mmol)
-
Piperidine (0.2 equiv, 0.2 mmol)
-
Absolute Ethanol (10 mL)
Step-by-Step Methodology:
-
Preparation: Suspend the aldehyde and ethyl cyanoacetate in absolute ethanol (10 mL) in a 25 mL round-bottom flask.
-
Base Addition: Add piperidine (catalytic). Causality: Piperidine acts as a mild organic base to deprotonate the acidic alpha-protons of the active methylene compound, generating a nucleophilic enolate without causing base-catalyzed degradation of the indole ring.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.
-
Monitoring: Monitor via TLC. The highly conjugated product will typically appear as a bright, fluorescent spot under 365 nm UV light, distinct from the starting material.
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The conjugated product will typically precipitate out of the ethanol solution. Causality: Ethanol is an excellent solvent for this reaction because it dissolves the starting materials at reflux but acts as an anti-solvent for the highly planar, crystalline product at low temperatures.
-
Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.
References
- AChemBlock. "6-chloro-1-methyl-1H-indole-3-carbaldehyde 97% | CAS: 620175-81-7". AChemBlock Catalog.
- King's College London Research Portal. "Design, Synthesis and Biological Evaluation of Novel Antimycobacterial Agents targeting MmpL3". Electronic Thesis/Dissertation.
- European Patent Office. "TRICYCLIC COMPOUND, AND PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF" (EP 4273150 A1). Google Patents.
- Royal Society of Chemistry (RSC). "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles". RSC Advances.
- Royal Society of Chemistry (RSC). Supporting Information: Iodine pentoxide mediated functionalization.
- Otava Chemicals. "6-chloro-1-methyl-1H-indole-3-carbaldehyde".
- Google Patents. "An α-carboline derivative and its synthesis" (CN117263933A).
Sources
- 1. 6-chloro-1-methyl-1H-indole-3-carbaldehyde 97% | CAS: 620175-81-7 | AChemBlock [achemblock.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. rsc.org [rsc.org]
- 5. otavachemicals.com [otavachemicals.com]
- 6. rsc.org [rsc.org]
- 7. CN117263933A - An α-carboline derivative and its synthesis method - Google Patents [patents.google.com]
The Versatility of Indole-3-Carboxaldehyde in Condensation Reactions: A Guide for Synthetic and Medicinal Chemists
Indole-3-carboxaldehyde, a readily available and versatile building block, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of an electrophilic aldehyde group on the electron-rich indole nucleus makes it a prime substrate for a multitude of condensation reactions. This reactivity has been extensively harnessed by researchers, scientists, and drug development professionals to construct complex molecular architectures with significant biological activities. This guide provides an in-depth exploration of the key condensation reactions of indole-3-carboxaldehyde, offering detailed application notes, step-by-step protocols, and an examination of the underlying reaction mechanisms. The information presented herein is designed to empower researchers to effectively utilize this pivotal scaffold in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
Electrophilic Substitution with Indoles: The Gateway to Bis(indolyl)methanes (BIMs)
One of the most fundamental reactions of indole-3-carboxaldehyde is its acid-catalyzed condensation with one or two equivalents of another indole to form bis(indolyl)methanes (BIMs).[1] These structures are of considerable interest due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2]
Mechanistic Insight
The reaction proceeds via an electrophilic substitution mechanism. The aldehyde is first activated by a protic or Lewis acid, enhancing its electrophilicity. This is followed by a nucleophilic attack from the electron-rich C3 position of a second indole molecule. The resulting intermediate alcohol is then protonated and eliminated as water to form a stabilized carbocation, which is subsequently attacked by a third indole molecule to yield the final bis(indolyl)methane product.
I3C [label="Indole-3-carboxaldehyde"]; Indole1 [label="Indole"]; Catalyst [label="Acid Catalyst (H⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Aldehyde [label="Activated Aldehyde"]; Intermediate_Alcohol [label="Intermediate Alcohol"]; Carbocation [label="Stabilized Carbocation"]; Indole2 [label="Indole"]; BIM [label="Bis(indolyl)methane", fillcolor="#34A853", fontcolor="#FFFFFF"];
I3C -> Activated_Aldehyde [label="Protonation"]; Catalyst -> Activated_Aldehyde; Activated_Aldehyde -> Intermediate_Alcohol [label="Nucleophilic Attack"]; Indole1 -> Intermediate_Alcohol; Intermediate_Alcohol -> Carbocation [label="Dehydration"]; Carbocation -> BIM [label="Nucleophilic Attack"]; Indole2 -> BIM; }
Caption: Workflow for Bis(indolyl)methane Synthesis.Protocol: Synthesis of a Bis(indolyl)methane Derivative
This protocol provides a general method for the synthesis of bis(indolyl)methanes using a Lewis acid catalyst.
Materials:
-
Indole-3-carboxaldehyde
-
Indole (2 equivalents)
-
Lewis Acid Catalyst (e.g., InCl₃, Sc(OTf)₃, 0.1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of indole-3-carboxaldehyde (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add indole (2 mmol).
-
Add the Lewis acid catalyst (0.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| RuCl₃·3H₂O | Benzene | Room Temp. | Varies | Moderate to Excellent | [3] |
| NiSO₄·6H₂O | Ethanol | Room Temp. | 10-35 min | 86-96 | |
| La(OTf)₃ | Solvent-free (Microwave) | 120 °C | Minutes | High | [4] |
| Cellulose Perchloric Acid | Solvent-free | Varies | Varies | High | [2] |
| Visible Light | Aqueous Ethanol | Room Temp. | Varies | Good to Excellent | [5] |
Applications:
BIMs have shown significant promise in drug discovery. For instance, some derivatives have demonstrated potent anticancer activity against various cell lines, including lung carcinoma (A549).[6][7] They are also being investigated for their antiparasitic properties.[8]
Knoevenagel Condensation: Forming α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[9] In the case of indole-3-carboxaldehyde, this reaction leads to the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.[10]
Mechanistic Insight
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate.[7][11] This enolate then attacks the carbonyl carbon of indole-3-carboxaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product.[7]
AMC [label="Active Methylene\nCompound"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate"]; I3C [label="Indole-3-\ncarboxaldehyde"]; Intermediate [label="Tetrahedral\nIntermediate"]; Product [label="α,β-Unsaturated\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
AMC -> Enolate [label="Deprotonation"]; Base -> Enolate; Enolate -> Intermediate [label="Nucleophilic Attack"]; I3C -> Intermediate; Intermediate -> Product [label="Dehydration"]; }
Caption: Knoevenagel Condensation Workflow.Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general method for the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile.[1]
Materials:
-
Indole-3-carboxaldehyde
-
Malononitrile (1 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature. The product may start to precipitate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid with ice-cold water and then a small amount of cold ethanol.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Room Temp. | Varies | High | [1] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp. | Varies | High | [10] |
| Malononitrile | Hydroxyapatite (Microwave) | Solvent-free | Varies | High | [10] | |
| Ethyl Cyanoacetate | Hydroxyapatite (Microwave) | Solvent-free | Varies | High | [10] |
Applications:
The resulting α,β-unsaturated indole derivatives are versatile precursors for the synthesis of various heterocyclic compounds and have been explored for their biological activities.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[12] This reaction is particularly useful for introducing a double bond at the C3 position of the indole ring.
Mechanistic Insight
The currently accepted mechanism for the salt-free Wittig reaction involves a concerted [2+2] cycloaddition between the ylide and the carbonyl group to form an oxaphosphetane intermediate.[6][13] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide, with the formation of the strong P=O bond being the driving force for the reaction.[13]
Ylide [label="Phosphonium Ylide"]; I3C [label="Indole-3-carboxaldehyde"]; Cycloaddition [label="[2+2] Cycloaddition"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Alkene [label="Alkene Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; TPO [label="Triphenylphosphine\nOxide"];
Ylide -> Cycloaddition; I3C -> Cycloaddition; Cycloaddition -> Oxaphosphetane; Oxaphosphetane -> Alkene; Oxaphosphetane -> TPO; }
Caption: Wittig Reaction Workflow.Protocol: Wittig Reaction with a Non-Stabilized Ylide
This protocol describes the preparation of a non-stabilized ylide and its subsequent reaction with indole-3-carboxaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Indole-3-carboxaldehyde
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel
-
Hexane
-
Ethyl Acetate
Procedure:
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. A color change (typically to orange or yellow) indicates ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Wittig Reaction:
-
Dissolve indole-3-carboxaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
| Ylide Type | Stereoselectivity | Reference |
| Non-stabilized | Predominantly (Z)-alkene | [14] |
| Stabilized | Predominantly (E)-alkene | [14] |
Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[15] It is analogous to the aldol reaction and provides a route to β-nitro alcohols, which are valuable synthetic intermediates.[16]
Mechanistic Insight
The reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base to form a resonance-stabilized nitronate anion.[17][18] This nucleophilic anion then attacks the carbonyl carbon of indole-3-carboxaldehyde to form a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol.[17][18] All steps of the Henry reaction are reversible.[16]
Nitroalkane [label="Nitroalkane"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nitronate [label="Nitronate Anion"]; I3C [label="Indole-3-carboxaldehyde"]; Alkoxide [label="β-Nitro Alkoxide"]; Product [label="β-Nitro Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nitroalkane -> Nitronate [label="Deprotonation"]; Base -> Nitronate; Nitronate -> Alkoxide [label="Nucleophilic Attack"]; I3C -> Alkoxide; Alkoxide -> Product [label="Protonation"]; }
Caption: Henry Reaction Workflow.Protocol: Henry Reaction with Nitromethane
This protocol outlines a general procedure for the Henry reaction of indole-3-carboxaldehyde with nitromethane.
Materials:
-
Indole-3-carboxaldehyde
-
Nitromethane
-
Base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
Solvent (e.g., Ethanol, Water)
-
Saturated Ammonium Chloride Solution
-
Ethyl Acetate
Procedure:
-
In a reaction vessel, dissolve indole-3-carboxaldehyde (1.0 mmol) and the base (catalytic amount) in the chosen solvent.
-
Add nitromethane (1.2 equivalents) dropwise to the stirred solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Applications:
The resulting 3-(2-nitrovinyl)indole derivatives from the subsequent dehydration of the Henry reaction adducts are precursors for tryptamine derivatives and have been investigated for their antitubercular activity.[19][20]
Further Condensation Reactions and Their Applications
Beyond the aforementioned core reactions, indole-3-carboxaldehyde serves as a precursor for a variety of other important condensation products with significant applications in medicinal chemistry.
a. Claisen-Schmidt Condensation: Synthesis of Indole-Based Chalcones
The Claisen-Schmidt condensation between indole-3-carboxaldehyde and various acetophenones yields indole-based chalcones. These compounds are known for their anti-inflammatory, anticancer, and antioxidant activities.[21][22][23] For instance, certain indole-based chalcones have shown inhibitory activity against COX-1 and COX-2 enzymes.[21]
b. Schiff Base Formation: A Gateway to Diverse Biological Activities
Condensation of indole-3-carboxaldehyde with primary amines leads to the formation of Schiff bases. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and α-glucosidase inhibitory effects.[24][25][26][27]
c. Hydrazone Synthesis: Antimicrobial and Anticancer Agents
The reaction of indole-3-carboxaldehyde with various hydrazides produces hydrazones. These derivatives have been extensively studied for their antimicrobial, particularly antitubercular, and anticancer properties.[25][28] Several indole-pyridine derived hydrazones have shown promising activity against both sensitive and resistant strains of Mycobacterium tuberculosis.[25]
d. Povarov Reaction: Access to Tetrahydroquinolines
The Povarov reaction, a formal [4+2] cycloaddition, can utilize an imine generated in situ from indole-3-carboxaldehyde and an aniline to react with an electron-rich alkene, leading to the formation of tetrahydroquinoline derivatives.[24][29] The mechanism is generally considered to be a stepwise process involving an initial electrophilic addition followed by an intramolecular electrophilic aromatic substitution.[24][26][27]
e. Friedländer Annulation: Synthesis of Quinolines
The Friedländer synthesis offers a route to quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[30] While less common with indole-3-carboxaldehyde itself, derivatives where the indole is part of a larger 2-aminoaryl ketone system can undergo this annulation. The mechanism can proceed through either an initial aldol condensation or Schiff base formation.[23][31]
Conclusion
Indole-3-carboxaldehyde is a remarkably versatile and valuable starting material in organic synthesis. The array of condensation reactions it readily undergoes provides access to a vast chemical space of heterocyclic compounds with profound implications for medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this important building block. A thorough understanding of these reactions and the biological significance of their products will undoubtedly continue to fuel innovation in the development of new therapeutic agents.
References
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- 5. Catalyst-free visible-light-induced condensation to synthesize bis(indolyl)methanes and biological activity evaluation of them as potent human carboxy ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08593A [pubs.rsc.org]
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Application Notes & Protocols: The Strategic Utility of 6-Chloro-1-methyl-1H-indole-3-carbaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, present in a vast array of natural products and synthetic therapeutic agents.[1][2] Among the myriad of functionalized indoles, 6-chloro-1-methyl-1H-indole-3-carbaldehyde stands out as a particularly versatile and valuable synthetic intermediate.[3][4] Its strategic placement of an electrophilic aldehyde handle on an electron-rich, specifically substituted indole core allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthesis, characterization, and, most critically, its application in the construction of complex molecular architectures relevant to drug discovery, including precursors for kinase inhibitors and agents targeting neurodegenerative diseases.[5][6][7]
Synthesis via Vilsmeier-Haack Formylation
The most direct and widely adopted method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[8][9] This transformation is prized for its high regioselectivity and efficiency.
Mechanistic Rationale
The reaction proceeds through the formation of the "Vilsmeier reagent," a chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[10] This iminium ion is a moderately strong electrophile, perfectly suited to react with the highly nucleophilic C3 position of the N-methylated indole ring.[8][9] The N-methylation prevents competitive reaction at the nitrogen atom and further activates the ring system towards electrophilic attack. The subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up liberates the desired aldehyde.[10]
Caption: Mechanism of Vilsmeier-Haack formylation.
Detailed Synthetic Protocol
This protocol describes the formylation of 6-chloro-1-methyl-1H-indole.
Materials:
-
6-chloro-1-methyl-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[11] Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 6-chloro-1-methyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 85-90 °C and maintain for 4-6 hours, monitoring progress by TLC.[11]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.[11]
-
Neutralization: Slowly neutralize the acidic solution by adding saturated Na₂CO₃ solution until the pH is alkaline (pH ~8-9). This step is exothermic and should be performed with caution in an ice bath. The product will typically precipitate as a solid.
-
Isolation and Purification:
-
If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.
-
If no solid forms, or for complete recovery, extract the aqueous mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Compound Characterization
A comprehensive characterization is essential to confirm the structure and purity of the synthesized intermediate.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 620175-81-7 | [4] |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | Off-white to yellow solid (typical for indole aldehydes) | |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water. | [12] |
Spectroscopic Data (Expected)
While a specific spectrum for this exact compound is not publicly available, the expected spectroscopic features can be reliably predicted based on analogous structures.[3][13][14]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.0 ppm (s, 1H, -CHO): The aldehyde proton appears as a sharp singlet far downfield.
-
δ ~8.2-8.4 ppm (d, 1H, H-4): Aromatic proton adjacent to the pyrrole ring.
-
δ ~7.7 ppm (s, 1H, H-2): The proton at the C2 position of the indole ring.
-
δ ~7.5 ppm (s, 1H, H-7): Aromatic proton ortho to the chlorine.
-
δ ~7.3 ppm (d, 1H, H-5): Aromatic proton meta to the chlorine.
-
δ ~3.9 ppm (s, 3H, -NCH₃): The N-methyl group appears as a sharp singlet.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~184-185 ppm (C=O): Aldehyde carbonyl carbon.
-
Other aromatic and indole carbons would appear between δ ~110-140 ppm.
-
δ ~33-34 ppm (-NCH₃): N-methyl carbon.
-
-
FT-IR (KBr, cm⁻¹):
-
~1650-1670 cm⁻¹ (strong, C=O stretch): Characteristic aldehyde carbonyl absorption.
-
~3100-3000 cm⁻¹ (C-H aromatic stretch).
-
~1600, ~1470 cm⁻¹ (C=C aromatic stretch).
-
Application Note 1: Knoevenagel Condensation
The aldehyde group is an ideal electrophile for C-C bond formation with active methylene compounds.
Synthetic Utility
The Knoevenagel condensation provides a powerful route to α,β-unsaturated systems, which are themselves versatile intermediates.[15][16] Reacting 6-chloro-1-methyl-1H-indole-3-carbaldehyde with compounds like malononitrile or ethyl cyanoacetate introduces a vinyl linkage that can be further functionalized or used to construct larger heterocyclic systems.[3][15] The resulting products often serve as scaffolds for developing agents with antibacterial or other biological activities.
Caption: General workflow for Knoevenagel condensation.
Protocol: Synthesis of 2-((6-chloro-1-methyl-1H-indol-3-yl)methylene)malononitrile
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.[15]
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no crystallization occurs, reduce the solvent volume and cool in an ice bath to induce precipitation. The product can be recrystallized from ethanol if further purification is needed.
Application Note 2: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for accessing a wide variety of secondary and tertiary amines.
Synthetic Utility
This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal as they do not reduce the starting aldehyde. This reaction is fundamental for creating libraries of analogues for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapies.[7]
Protocol: General Procedure for Reductive Amination
Procedure:
-
Dissolve 6-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.
-
Add the desired primary or secondary amine (1.0-1.2 eq).
-
Add acetic acid (1.0-1.5 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at room temperature.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 3: Synthesis of Bioactive Schiff Bases and Heterocycles
The condensation of the aldehyde with various nitrogen nucleophiles can yield products that are not only intermediates but possess intrinsic biological activity.
Synthetic Utility
Condensation with hydrazides or thiosemicarbazides yields hydrazones and thiosemicarbazones, respectively.[17] These functional groups are known to coordinate with metal ions and often exhibit significant antimicrobial, anticonvulsant, and antioxidant properties.[17][18] Similarly, reaction with amino acids or aminophenols produces Schiff bases that have been investigated for applications in bioimaging and as antimicrobial agents.[18] These Schiff bases can also undergo subsequent intramolecular cyclization reactions to afford complex heterocyclic systems.[15]
Caption: Synthetic transformations of the aldehyde group.
Relevance in Drug Discovery: A Case Perspective
While a direct synthesis of a marketed drug from this specific intermediate may not be publicly detailed, its structural motifs are highly relevant. For instance, the indole core is central to selective androgen receptor modulators (SARMs) like GSK2881078, which has been investigated for muscle wasting conditions.[19][20][21] The development of such complex molecules relies on robust synthetic routes where functionalized indole building blocks are essential. Furthermore, indole derivatives are actively being researched as multifunctional agents for Alzheimer's disease, targeting enzymes like cholinesterases and inhibiting β-amyloid aggregation.[6][22][23] The ability to easily derivatize the aldehyde at the 3-position makes 6-chloro-1-methyl-1H-indole-3-carbaldehyde an ideal starting point for generating compound libraries to screen against such targets.
Conclusion
6-Chloro-1-methyl-1H-indole-3-carbaldehyde is more than a simple chemical; it is a strategic platform for molecular innovation. Its straightforward synthesis and the versatile reactivity of its aldehyde group empower chemists to efficiently construct a wide range of complex structures. From fundamental C-C and C-N bond-forming reactions to the assembly of novel heterocyclic systems, this intermediate provides a reliable and adaptable entry point into chemical spaces rich with potential therapeutic agents. Its continued use in both academic and industrial research underscores its importance as a key building block in the ongoing quest for novel therapeutics.
References
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Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. [Link]
-
GSK2881078|androgen receptor modulator(SARM). DC Chemicals. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Neil, D., et al. (2018). GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women. The Journal of Clinical Endocrinology & Metabolism, 103(9), 3201–3211. [Link]
-
Patel, M., et al. (2021). Selective androgen receptor modulation for muscle weakness in chronic obstructive pulmonary disease: a randomised control trial. Thorax, 76(11), 1097-1105. [Link]
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Researchers develop chemical compound with potential against Alzheimer's disease. (2025, November 12). Agência FAPESP. [Link]
-
GSK-2881078|androgen receptor modulator. AdooQ Bioscience. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]
-
Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm (RSC Publishing). [Link]
-
REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. LOCKSS. [Link]
-
Singh, A. K., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 1-10. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
El-Sawy, E. R., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 5(3), 237-253. [Link]
-
Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. OUCI. [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2025, January 7). Bentham Science. [Link]
-
Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. (2025, September 5). SyncSci Publishing. [Link]
-
Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. National Center for Biotechnology Information. [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. [Link]
-
Researchers identify promising Alzheimer's disease drug target. (2026, February 12). EurekAlert!. [Link]
-
BMRB entry bmse000645 - Indole-3-carboxaldehyde. Biological Magnetic Resonance Bank. [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
-
Role of Natural Compounds and Target Enzymes in the Treatment of Alzheimer's Disease. MDPI. [Link]
-
Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 317-327. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Advances. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
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Reduction of indole-3-carboxaldehyde to indole-3-carbinol
Application Note: Chemoselective Reduction of Indole-3-Carboxaldehyde to Indole-3-Carbinol
Executive Summary The synthesis of indole-3-carbinol (I3C) from indole-3-carboxaldehyde (I3C-CHO) represents a critical transformation in the development of indole-based therapeutics. This application note details the mechanistic rationale, optimized experimental protocols, and self-validating analytical steps required to achieve high-purity I3C using a sodium borohydride (NaBH4) reduction workflow.
Biological Significance and Downstream Applications
Indole-3-carbinol is a bioactive phytochemical predominantly found in cruciferous vegetables. In acidic environments—such as the mammalian gastric tract—I3C undergoes rapid condensation to form 3,3'-diindolylmethane (DIM) and other oligomers[1]. These compounds are potent modulators of the Aryl Hydrocarbon Receptor (AhR) and alter estrogen metabolism, making them highly valuable in oncology and hormone therapy research.
Biological conversion of I3C to DIM and its subsequent anti-proliferative signaling pathways.
Mechanistic Rationale: Chemoselectivity in Hydride Reduction
The reduction of the formyl group on the indole ring requires precise chemoselectivity to prevent the degradation of the target carbinol.
-
The Danger of Over-Reduction: Strong hydride donors, such as Lithium Aluminum Hydride (LiAlH4), are unsuitable for this specific transformation. Early heterocyclic studies demonstrated that LiAlH4 reduction of indole-3-carboxaldehyde leads to rapid hydrogenolysis, stripping the oxygen entirely to yield 3-methylindole (skatole)[2]. This occurs because the intermediate alkoxide is highly susceptible to an elimination-addition mechanism stabilized by the electron-rich indole ring[2].
-
The NaBH4 Advantage: Sodium borohydride (NaBH4) provides the ideal balance of reactivity and mildness. When deployed in protic solvents (e.g., methanol or ethanol), NaBH4 selectively reduces the aldehyde to the primary alcohol without triggering hydrogenolysis[3]. The protic solvent is not merely a bystander; it actively participates by hydrogen-bonding to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack[4].
Quantitative Data: Reagent and Solvent Optimization
Selecting the correct solvent and reducing agent dictates both the yield and the purity profile of the final product. The table below summarizes the causality behind these optimization parameters.
| Reducing Agent | Solvent | Temp (°C) | Reaction Time | Primary Product | Yield (%) | Mechanistic Outcome |
| LiAlH4 | THF | Reflux | 2–4 h | 3-Methylindole (Skatole) | N/A | Complete hydrogenolysis |
| NaBH4 | THF | 25 | 12 h | Indole-3-carbinol | < 50% | Poor solubility, slow kinetics |
| NaBH4 | Ethanol | 0 to 25 | 4–6 h | Indole-3-carbinol | 85–90% | Good yield, moderate kinetics |
| NaBH4 | Methanol | 0 to 25 | 2–3 h | Indole-3-carbinol | 92–98% | Optimal activation and kinetics |
Note: Methanol is the preferred solvent due to faster reaction kinetics and higher yields, though absolute ethanol is a viable, less toxic alternative for industrial scale-up[4].
Experimental Workflow
The following diagram illustrates the logical progression of the synthetic protocol, emphasizing critical control points.
Step-by-step synthetic workflow for the chemoselective reduction of indole-3-carboxaldehyde.
Detailed Protocol: Synthesis of Indole-3-Carbinol
This protocol is designed as a self-validating system, ensuring that researchers can verify success at each intermediate step[1].
Reagents & Materials:
-
Indole-3-carboxaldehyde (1.0 equiv, 10 mmol, 1.45 g)
-
Sodium borohydride (NaBH4) (1.5 equiv, 15 mmol, 0.57 g)
-
Anhydrous Methanol (30 mL)
-
Deionized Water (50 mL)
-
Ethyl Acetate (3 × 30 mL)
-
Anhydrous Sodium Sulfate (Na2SO4)
Step-by-Step Methodology:
-
Substrate Dissolution: Charge a clean, dry 100 mL round-bottom flask with indole-3-carboxaldehyde (1.45 g) and anhydrous methanol (30 mL). Stir magnetically until the solid is completely dissolved[1].
-
Thermal Regulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Causality: The reduction by NaBH4 is highly exothermic. Strict temperature control prevents solvent boil-off, mitigates the rapid evolution of hydrogen gas, and suppresses side reactions[1].
-
-
Hydride Addition: Add NaBH4 (0.57 g) slowly, in small portions, over 15–20 minutes.
-
Observation: Vigorous effervescence (H2 gas) will occur. Ensure the reaction is conducted in a well-ventilated fume hood[1].
-
-
Reaction Progression: Maintain the reaction at 0 °C for 30 minutes. Remove the ice bath, allowing the mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours[1].
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) solvent system[1].
-
Validation: The starting material (aldehyde) is highly UV-active with a higher Rf value. The reaction is complete when the starting material spot disappears, replaced by a more polar, lower Rf spot corresponding to the carbinol.
-
-
Quenching: Once complete, cool the flask back to 0 °C and carefully add deionized water (30 mL) dropwise to quench any unreacted NaBH4[3].
-
Critical Insight:Do not use acidic quenching agents (e.g., HCl or NH4Cl). Indole-3-carbinol is extremely sensitive to low pH and will rapidly undergo unwanted polymerization to form DIM[3]. Water is sufficient to safely decompose residual hydride.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL) to remove residual methanol and borate salts[1].
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator[1].
-
Caution: Keep the water bath temperature below 40 °C to prevent thermal degradation of the product[5].
-
-
Final Validation: The crude product typically presents as an off-white to pale yellow solid with >95% purity. Confirm identity via 1H NMR (look for the disappearance of the aldehyde proton at ~9.9 ppm and the appearance of the methylene protons at ~4.7 ppm).
References
1.[3] Title: 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Source: nih.gov. URL: 2.[1] Title: Synthesis of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol. Source: benchchem.com. URL: 3.[4] Title: RU2760000C1 - Method for producing indole-3-carbinol. Source: google.com. URL: 4.[5] Title: US9708258B2 - Indole 3-carbinol derivatives. Source: google.com. URL: 5.[2] Title: Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25. Source: vdoc.pub. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vdoc.pub [vdoc.pub]
- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 5. US9708258B2 - Indole 3-carbinol derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 6-chloro-1-methyl-1H-indole-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 6-chloro-1-methyl-1H-indole-3-carbaldehyde. Indole-based Schiff bases are a privileged class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the exploration of this versatile chemical scaffold.
Introduction: The Significance of Indole-Based Schiff Bases
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and physiologically vital molecules like the amino acid tryptophan.[3][4] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after scaffold in drug discovery. When the indole-3-carbaldehyde moiety is condensed with a primary amine, it forms a Schiff base, characterized by an azomethine or imine (-C=N-) functional group.[2][5]
This condensation reaction provides a synthetically accessible and versatile method for creating diverse molecular libraries.[6] The resulting Schiff bases often exhibit enhanced biological activity compared to their parent aldehydes and amines, a phenomenon attributed to the toxophoric nature of the C=N linkage.[7][8] The structural versatility allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5] Consequently, Schiff bases derived from indoles are actively investigated as potential therapeutic agents.[1][3]
The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde, followed by the elimination of a water molecule.[2]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 6-chloro-1-methyl-1H-indole-3-carbaldehyde.
-
Formation of Carbinolamine Intermediate: This addition reaction forms an unstable carbinolamine intermediate.[2]
-
Dehydration: The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid), which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water). Subsequent elimination of water and formation of the carbon-nitrogen double bond yields the final Schiff base product.[2][6]
The reaction is generally reversible, and the removal of water can be used to drive the equilibrium towards the product. However, in many cases, the product precipitates from the reaction medium, effectively driving the reaction to completion.[6]
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of (E)-N-(4-methoxyphenyl)-1-((6-chloro-1-methyl-1H-indol-3-yl)methylene)amine, a representative Schiff base, from 6-chloro-1-methyl-1H-indole-3-carbaldehyde and p-anisidine.
Materials:
-
6-chloro-1-methyl-1H-indole-3-carbaldehyde (Starting Material)
-
p-Anisidine (or other primary amine)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)[6]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Reaction Setup and Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 6-chloro-1-methyl-1H-indole-3-carbaldehyde (e.g., 2.07 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add a stoichiometric equivalent (1.0 eq) of the primary amine, in this case, p-anisidine (1.23 g, 10 mmol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction. The use of a catalyst is crucial for protonating the carbonyl group, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.[5][6] Let the reaction proceed for 2-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC).[6] A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
Product Isolation and Purification
-
Cooling and Precipitation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. Often, the Schiff base product will precipitate out of the solution as a crystalline solid.[6]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[6]
-
Recrystallization: For higher purity, the crude product should be recrystallized. Dissolve the solid in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol) and allow it to cool slowly to form pure crystals.[5][6]
-
Drying: Collect the purified crystals by filtration and dry them under vacuum or in a desiccator to remove residual solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for Schiff Base Synthesis.
Characterization of Indole Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.[9]
Spectroscopic Data
The following table summarizes the expected spectroscopic data for Schiff bases derived from indole-3-carbaldehydes, based on extensive literature precedents.[10][11][12]
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & Notes |
| FT-IR | C=N (Imine) | 1605-1640 cm⁻¹[11][12] | Strong, characteristic stretch confirming Schiff base formation. The C=O stretch from the aldehyde (around 1660-1700 cm⁻¹) should be absent. |
| N-H (Indole) | 3260-3510 cm⁻¹[12] | A stretching band may be present if the indole nitrogen is unsubstituted. For N-methylated indoles like the topic compound, this will be absent. | |
| Ar-H | 3040-3100 cm⁻¹[12] | Aromatic C-H stretching. | |
| ¹H NMR | -CH=N- (Imine) | δ 8.25–8.85 ppm[10] | Singlet. This proton is deshielded due to the electronegativity of the nitrogen and its proximity to aromatic systems. |
| Aromatic Protons | δ 6.80–8.60 ppm | Complex multiplet signals corresponding to protons on the indole and amine aromatic rings. | |
| N-CH₃ (Indole) | δ ~3.80 ppm | Singlet corresponding to the three protons of the methyl group on the indole nitrogen. | |
| ¹³C NMR | -C H=N- (Imine) | δ 157–163 ppm[10] | Characteristic downfield signal for the imine carbon. |
| Aromatic Carbons | δ 110–150 ppm | Multiple signals for the aromatic carbons in the structure. | |
| N-C H₃ (Indole) | δ ~31 ppm | Signal for the methyl carbon attached to the indole nitrogen. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound. The ESI-MS spectrum is expected to show a prominent molecular ion peak [M+H]⁺ or [M+Na]⁺.[12][13]
Applications in Drug Discovery
The structural framework of indole-based Schiff bases makes them prime candidates for drug development. The ability to easily introduce a wide variety of substituents via the primary amine allows for the systematic exploration of structure-activity relationships (SAR).[5]
Reported Biological Activities:
-
Antimicrobial Activity: Many indole Schiff bases have shown potent activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans.[1][7]
-
Anti-inflammatory Activity: These compounds can act as anti-inflammatory agents, with studies showing significant reduction in edema and inflammatory cytokines like TNF-α and IL-1β.[5]
-
Anticancer & Antitumor Activity: The indole scaffold is present in many anticancer drugs, and its Schiff base derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[1][14]
-
Antioxidant Activity: The indole ring can act as a radical scavenger, and many of its Schiff base derivatives have demonstrated significant antioxidant potential in assays such as the DPPH radical scavenging model.[15]
-
Enzyme Inhibition: Specific derivatives have been designed and synthesized as inhibitors for enzymes like α-glucosidase, which is relevant for the management of diabetes.[10]
The following diagram illustrates the relationship between the core structure and its potential therapeutic applications.
Caption: Therapeutic Potential of Indole Schiff Bases.
Conclusion
The synthesis of Schiff bases from 6-chloro-1-methyl-1H-indole-3-carbaldehyde offers a robust and versatile platform for the development of novel compounds with significant therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore this promising class of molecules in the context of modern drug discovery and medicinal chemistry.
References
- Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
- (Author not listed). (n.d.). Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry.
- (Author not listed). (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI.
- Rajesh, K., & Elangovan, M. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. International Journal of Pharmacy and Biological Sciences.
- (Author not listed). (2025). The Rising Therapeutic Potential of Indole-Based Schiff Bases: A Technical Guide to Their Biological Activities. Benchchem.
- (Author not listed). (n.d.). Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. MDPI.
- (Author not listed). (2023). Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review. Bentham Science Publishers.
- (Author not listed). (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega.
- (Author not listed). (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry.
- (Author not listed). (n.d.). Synthesis and Characterization of New Indole Schiff Bases and Study Effect of the Compounds on Lymphatic Cell in Metaphase in Hu. PharmaInfo.
- (Author not listed). (2024). SYNTHESIS OF SCHIFF BASES OF INDOLE-3-CARBOXALDEHYDE DERIVATIVES USING BIGINELLI REACTION AND THEIR ANTIOXIDANT EVALUATION. International Journal of Pharmaceutical Sciences.
- (Author not listed). (n.d.). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. PMC.
- Rezavandi, M. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. ResearchGate.
- (Author not listed). (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. SciSpace.
- (Author not listed). (n.d.). Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. Nepal Journals Online.
- (Author not listed). (2024). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. minarjournal.com.
- (Author not listed). (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry.
- Mubassir, M., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. orientjchem.org [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008) | Deepa Sinha | 331 Citations [scispace.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis | MDPI [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nepjol.info [nepjol.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijpsjournal.com [ijpsjournal.com]
Application Note: Indole Aldehydes as Privileged Scaffolds in the Synthesis of Bioactive Heterocycles
Introduction to the Indole-3-Carboxaldehyde Scaffold
The indole nucleus is a ubiquitous structural motif in medicinal chemistry, widely recognized as a "privileged scaffold" due to its profound affinity for diverse biological receptors. Among indole derivatives, 1H-indole-3-carboxaldehyde (I3A) stands out as an exceptionally versatile synthetic intermediate[1]. The inherent electron-rich nature of the indole ring facilitates regioselective formylation at the C3 position, yielding an aldehyde group that serves as a highly reactive electrophilic hub[2].
This application note provides a comprehensive guide to utilizing indole aldehydes for the synthesis of complex, bioactive heterocycles. By exploring Multicomponent Reactions (MCRs) and rational catalytic design, this guide details the mechanistic causality behind synthetic choices and provides self-validating protocols for laboratory execution.
Synthetic divergence of Indole-3-carboxaldehyde into bioactive heterocyclic classes.
Protocol 1: Synthesis of Bioactive Indole-3-Hydrazones
Hydrazones derived from I3A exhibit potent antimicrobial and antiplatelet activities[3]. The reaction relies on the acid-catalyzed condensation of the aldehyde with a hydrazide.
Causality & Design Rationale
Ethanol is selected as the solvent because it solubilizes the starting materials at reflux but acts as a poor solvent for the hydrazone product at room temperature, driving precipitation. Glacial acetic acid is introduced as a Brønsted acid catalyst[3]. It protonates the carbonyl oxygen of I3A, significantly enhancing the electrophilicity of the C3-carbon. This lowers the activation energy for the nucleophilic attack by the terminal nitrogen of the hydrazide, driving the equilibrium forward as water is eliminated.
Step-by-Step Methodology
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 1H-indole-3-carboxaldehyde in 25 mL of absolute ethanol.
-
Nucleophile Addition: Add an equimolar amount (10 mmol) of the selected hydrazide (e.g., phenylsulfonylhydrazide) to the stirring solution.
-
Catalysis: Introduce 2-3 drops of glacial acetic acid to initiate the condensation[3].
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 75°C with continuous magnetic stirring for 3-5 hours.
-
Self-Validation & Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active I3A spot (Rf ~0.6) and the appearance of a lower-Rf product spot validates the condensation.
-
Workup: Remove the heat and allow the mixture to cool to 0-5°C in an ice bath. The product will precipitate out of the solution. Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).
-
Orthogonal Verification: Confirm product identity via FT-IR by observing the disappearance of the strong aldehyde C=O stretch (~1650 cm⁻¹) and the emergence of a sharp C=N imine stretch (~1600-1620 cm⁻¹).
Protocol 2: L-Proline Catalyzed One-Pot MCR for Indolyl-Pyrroles
The synthesis of complex polyheterocycles from I3A traditionally required lengthy, step-by-step linear sequences. Modern synthetic paradigms prioritize Multicomponent Reactions (MCRs) to exploit the dual reactivity of the indole aldehyde[4]. Indole-tethered pyrroles, which are privileged scaffolds for anticancer drug development, can be synthesized via a sequential MCR between in situ generated aldimines and succinaldehyde[5].
Causality & Design Rationale
This one-pot protocol bypasses the need to isolate unstable imine intermediates. L-proline is utilized as a bifunctional organocatalyst; its secondary amine forms a reactive enamine intermediate with succinaldehyde, while its carboxylic acid group directs the subsequent Mannich-type nucleophilic attack on the indolyl-imine[6]. For the final aromatization step, 2-Iodoxybenzoic acid (IBX) is chosen over traditional oxidants like DDQ. IBX provides a milder oxidative environment, preventing the over-oxidation or degradation of the highly electron-rich indole core[5].
Step-by-Step Methodology
-
Imine Formation: In a reaction vial, combine 1H-indole-3-carboxaldehyde (1.0 mmol) and an aromatic amine (1.0 mmol) in 3.0 mL of acetonitrile. Stir at room temperature for 30 minutes to form the aldimine in situ[6].
-
Organocatalytic Cyclization: Add L-proline (20 mol%) and an aqueous solution of succinaldehyde (3.0 mmol). Stir the mixture at room temperature for 4-6 hours.
-
Oxidative Aromatization: Once LC-MS indicates the complete formation of the pyrroline intermediate, add IBX (1.2 equivalents) directly to the vessel. Stir for an additional 2 hours[6].
-
Self-Validation & Workup: The reaction self-validates visually: the initially insoluble IBX is consumed, and iodosobenzoic acid (IBA) precipitates as a white solid byproduct. Filter the mixture to remove the IBA.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
-
Orthogonal Verification: ¹H-NMR analysis must show the characteristic pyrrole C-H singlet at ~7.0 ppm, confirming successful oxidative aromatization.
Quantitative Bioactivity Profiling
The structural modifications of the indole-3-carboxaldehyde core directly dictate the pharmacological trajectory of the resulting heterocycles. The following table summarizes the quantitative bioactivity metrics of key derivatives synthesized via the aforementioned pathways.
| Derivative Class | Representative Scaffold | Synthesis Strategy | Primary Biological Target / Activity | Potency / Yield Metrics |
| Chalcones | α-cyano bis(indolyl)chalcones | Microwave-assisted condensation | Anticancer (A549 lung cancer cells) | Yield: 85-95%; IC₅₀ = 0.8 µM[7] |
| Hydrazones | Indole-3-phenylsulfonylhydrazone | Acid-catalyzed condensation | Antimicrobial / Antiplatelet | Yield: 80-90%; IC₅₀ ~2-5 µM[3] |
| Indolyl-Pyrroles | N-arylpyrrole-3-carbaldehydes | Proline-catalyzed MCR | Anticancer / Fused Heterocycle Precursor | Yield: 75-85%; High structural diversity[5] |
| Polyheterocycles | Fused Indolocarbazoles | Groebke-Blackburn-Bienaymé MCR | Aryl Hydrocarbon Receptor (AhR) | Yield: 60-70%; Potent AhR Activation[8] |
Biological Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation
Beyond basic cytotoxicity, advanced polyheterocyclic scaffolds derived from indole aldehydes (such as indolocarbazoles) act as highly potent, specific ligands for the human Aryl Hydrocarbon Receptor (AhR) signaling pathway[8]. The AhR is a ligand-dependent transcription factor critical for regulating xenobiotic metabolism, immune responses, and cellular differentiation.
Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by indole-derived polyheterocycles.
References
- Source: PubMed (nih.gov)
- Source: PubMed (nih.gov)
- Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL
- Title: Synthesis of Bioactive Derivatives from Indole-3-Carboxaldehyde: Application Notes and Protocols Source: BenchChem URL
- Title: Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures Source: SyncSci Publishing URL
- Source: PubMed Central (nih.gov)
- Title: Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update Source: RSC Publishing URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 8. Extended Multicomponent Reactions with Indole Aldehydes: Access to Unprecedented Polyheterocyclic Scaffolds, Ligands of the Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Silica Gel Column Chromatography for Purifying Indole Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of indole derivatives using silica gel column chromatography.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and natural products, making its purification a critical step in many research and development pipelines. While silica gel column chromatography is a workhorse technique for purification, the unique electronic and chemical properties of indole derivatives often present specific challenges. The slightly acidic nature of silica gel and the basicity of the indole nitrogen can lead to a host of issues including peak tailing, irreversible adsorption, and on-column degradation.[1][2] This guide provides a structured approach to understanding, troubleshooting, and overcoming these common obstacles.
Frequently Asked Questions (FAQs)
Q1: Which stationary phase is optimal for purifying my indole derivative?
The choice of stationary phase is contingent on the polarity and acid/base sensitivity of your specific indole derivative.[1]
-
Silica Gel: This is the most common choice for normal-phase chromatography due to its versatility. However, its acidic nature can be problematic for electron-rich or basic indoles, potentially causing degradation or strong, irreversible adsorption.[1]
-
Alumina: A valuable alternative for acid-sensitive indoles. It is commercially available in acidic, neutral, and basic forms, allowing you to tailor the stationary phase to your compound's properties.[1][2]
-
Reversed-Phase Silica (C8, C18): Ideal for polar indole derivatives. The mobile phase is typically a polar solvent system, such as water/methanol or water/acetonitrile.[1][3]
Q2: How should I select and optimize the mobile phase (eluent)?
Mobile phase selection is paramount and should be systematically optimized using Thin-Layer Chromatography (TLC) prior to running a column.[2][4]
-
Start with a Standard System: For normal-phase chromatography on silica, a common starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1]
-
Aim for an Optimal Rf Value: Adjust the solvent ratio to achieve a retention factor (Rf) for your target compound between 0.2 and 0.4 on a TLC plate. This Rf range generally provides the best separation on a column.[1][2]
-
Consider Solvent Selectivity: If separation is poor, changing the solvent system can alter selectivity. For instance, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can significantly impact the separation of closely related compounds.[1]
-
Use Modifiers for Problematic Compounds: If you observe streaking or tailing on the TLC plate, the addition of a small amount of a modifier to your eluent is often necessary (see Troubleshooting section).[1]
Q3: My indole derivative is colorless. How can I visualize it during chromatography?
Several methods are available for the visualization of UV-inactive or colorless indole derivatives:
-
UV Light (Non-destructive): Most indoles are UV-active due to their conjugated aromatic system. They will appear as dark spots on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[1]
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will reversibly stain most organic compounds, including many indoles, a temporary yellow-brown color.[1]
-
Chemical Stains (Destructive): These stains react chemically with the compounds to produce colored spots, often requiring heat for development.
-
p-Anisaldehyde or Vanillin Stains: These are general-purpose stains for a wide variety of functional groups.[1]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing characteristic blue or purple spots.[1]
-
Potassium Permanganate (KMnO₄): A universal stain that reacts with any compound that can be oxidized, appearing as yellow-brown spots on a purple background.[1]
-
Troubleshooting Guide
This section addresses common problems encountered during the silica gel column chromatography of indole derivatives in a question-and-answer format.
Problem 1: My compound is streaking or tailing on the TLC plate and column.
This is a very common issue with indole derivatives, often stemming from the interaction between the basic indole nitrogen and the acidic silanol groups on the silica surface.[1][2]
| Cause | Scientific Explanation | Solution |
| Interaction with Acidic Silica | The lone pair on the indole nitrogen can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This creates a strong, often non-uniform, ionic interaction, leading to tailing.[1][5] | For basic indoles, add a small amount of a basic modifier to the mobile phase, such as 0.1-2.0% triethylamine (NEt₃) or a 1-10% solution of ammonia in methanol.[1] For indoles with an acidic functional group (e.g., carboxylic acid), add 0.1-2.0% of acetic acid or formic acid to the eluent to suppress deprotonation.[1] |
| Sample Overload | Applying too much sample exceeds the capacity of the stationary phase to effectively separate the components, leading to broad, streaky bands.[1][6] | Ensure an appropriate sample-to-silica gel ratio, typically ranging from 1:30 to 1:100 by weight for difficult separations.[1][2] |
| Compound Instability | The indole derivative may be degrading on the acidic silica gel surface.[1][7] | Test for compound stability using 2D TLC (see Experimental Protocols). If unstable, consider deactivating the silica gel or using an alternative stationary phase like neutral alumina.[1] |
Problem 2: My compound is not eluting from the column, or the recovery is very low.
This issue often points to irreversible adsorption or the use of an insufficiently polar eluent.
| Cause | Scientific Explanation | Solution |
| Insufficiently Polar Eluent | The mobile phase is not "strong" enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained after your planned solvent system, a flush with a highly polar solvent, such as 5-10% methanol in dichloromethane, can be used to recover the material.[1] |
| Irreversible Adsorption / Decomposition | Highly polar indole derivatives or those with multiple sites for hydrogen bonding can bind very strongly to the silica gel's active sites.[1][8] In some cases, the compound may be decomposing on the column.[1][7] | Test for compound stability on a TLC plate by spotting it and letting it sit for an hour before eluting.[1] If the compound is acid-sensitive, deactivate the silica gel (see Experimental Protocols) or switch to neutral alumina.[1] For highly polar compounds that are difficult to elute, consider using the dry loading method to ensure a more uniform application to the column.[1] |
Problem 3: The separation between my target compound and an impurity is poor.
Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.
| Cause | Scientific Explanation | Solution |
| Suboptimal Mobile Phase | The chosen solvent system does not provide sufficient selectivity to resolve the compounds of interest. | Optimize the Solvent System: Experiment with different solvent combinations. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol can alter the separation profile.[1] Run a Gradient: Employ a shallow gradient of increasing polarity. This can effectively resolve compounds that have very close Rf values.[1] |
| Poor Column Packing | Channels or cracks in the silica bed lead to an uneven flow of the mobile phase, which significantly reduces separation efficiency.[2] | Ensure the column is packed uniformly, without any air bubbles or cracks. The "slurry" or "wet packing" method is generally preferred.[9] |
| Incorrect Column Dimensions | A long, thin column generally provides better resolution than a short, wide column for a given amount of silica.[2][9] | For difficult separations, increase the length-to-diameter ratio of your column. |
| Stationary Phase Mismatch | The selectivity of the separation is fundamentally dependent on the interactions between the analytes and the stationary phase. | If optimizing the mobile phase is unsuccessful, changing the stationary phase (e.g., from silica to alumina or a functionalized silica) can provide the necessary change in selectivity.[1] |
Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Analysis
This technique is a robust method to determine if your indole derivative is stable on the silica gel stationary phase.[1]
-
Obtain a square TLC plate.
-
Lightly spot your compound in one corner, approximately 1 cm from each edge.
-
Develop the plate using your chosen eluent system.
-
Remove the plate from the developing chamber and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees so that the line of separated spots from the first dimension now serves as the new baseline.
-
Develop the plate again in the same eluent system.
-
Visualize the plate. A stable compound will produce a spot that lies on the diagonal. The appearance of new spots off the diagonal indicates decomposition on the silica gel.[1]
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
This procedure minimizes the acidity of the silica gel, thereby preventing the degradation of sensitive indole derivatives.[1]
-
Prepare a solvent system containing your chosen eluent (e.g., 90:10 hexanes:ethyl acetate) plus 1-2% triethylamine.[1]
-
Pack the column using this triethylamine-containing solvent system.
-
Flush the column with at least one full column volume of this solvent mixture.
-
Discard the eluent that passes through. The silica is now considered "deactivated."
-
You can now proceed with loading your sample and running the column using your standard eluent (with or without triethylamine, as determined by your TLC analysis).[1]
Protocol 3: Dry Loading a Sample
This method is particularly useful for samples that have low solubility in the initial, non-polar eluent.[1]
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to this solution.
-
Thoroughly evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.
-
Gently add a protective layer of sand on top of the sample-silica mixture before beginning elution.[1]
Visual Workflows
Caption: General workflow for purification of indole derivatives.
Caption: Decision tree for troubleshooting spot streaking.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (n.d.).
- Hara, S., Yamauchi, N., Nakae, C., & Sakai, S. (n.d.).
- Benchchem. (2025).
- Benchchem. (2025).
- National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
- Italian Association of Chemical Engineering. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- ACS Publications. (2017). Adsorption and Biodegradation of Aromatic Chemicals by Bacteria Encapsulated in a Hydrophobic Silica Gel.
- SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies.
- University of Rochester. (n.d.).
- Switzer, C. (n.d.). Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography.
- Separation Science. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
- Benchchem. (n.d.).
- National Center for Biotechnology Information. (n.d.). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. PMC.
- ResearchGate. (2025). Recent problems with silica gel chromatography.
- University of Victoria. (n.d.).
- Organic Syntheses. (2025).
- Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers.
- National Center for Biotechnology Information. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC.
- ResearchGate. (n.d.). (PDF) Reaction of Indole and Alkylindoles with Ceric Ammonium Nitrate on Silica Gel.
- Wikipedia. (n.d.). Indole. Wikipedia.
- Reddit. (2019).
- ResearchGate. (n.d.). Reactions of Indole Derivatives with Oxiranes and Aziridines on Silica. Synthesis of β-Carbolin-1-one Mimic of Pancratistatin | Request PDF.
- Reddit. (2024).
- alwsci. (2025).
- LCGC International. (2020). What's Happening to My Column?.
- Springer. (2012). Adsorption behavior of lead onto a new class of functionalized silica gel. Springer.
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (n.d.). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. PMC.
- LCGC International. (n.d.). Why Do Peaks Tail?.
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How to improve the yield of Vilsmeier-Haack formylation
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful formylation technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your reaction yields effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Vilsmeier-Haack reaction, providing the core knowledge needed for successful experimentation.
Q1: What is the Vilsmeier-Haack reaction and what is its primary application?
The Vilsmeier-Haack reaction is a robust chemical method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2][3] Its primary application is the synthesis of aryl aldehydes, which are critical intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5] The reaction is prized for its use of mild and economical reagents.[2]
Q2: What is the "Vilsmeier Reagent" and how is it generated?
The Vilsmeier reagent is the active electrophile in the reaction. It is typically a chloroiminium salt, most commonly generated in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[1][6][7][8] The formation is an exothermic process that requires careful temperature control and strictly anhydrous conditions to prevent the reagent's decomposition.[9]
Q3: Which substrates are suitable for this reaction, and which are not?
The Vilsmeier reagent is a relatively weak electrophile.[1][10] Consequently, the reaction is most efficient for aromatic and heteroaromatic compounds that are "electron-rich."[3][7][8]
-
Excellent Substrates: Compounds with strong electron-donating groups (EDGs) such as phenols, anilines, their N,N-dialkyl and O-alkyl derivatives, and electron-rich heterocycles like pyrroles, furans, indoles, and thiophenes.[1][7]
-
Poor or Unreactive Substrates: Simple aromatic hydrocarbons like benzene and toluene are generally not reactive enough.[1][11] Substrates bearing strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, are deactivated towards this electrophilic substitution and often result in very low or no yield under standard conditions.[1][12][13]
Q4: What are the critical safety precautions for the Vilsmeier-Haack reaction?
The reagents involved are hazardous and require careful handling in a well-ventilated chemical fume hood.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently and exothermically with water.[6][9]
-
Vilsmeier Reagent: Moisture-sensitive and can decompose rapidly.[9]
-
Work-up Procedure: The quenching of the reaction mixture, typically with ice-water, is highly exothermic due to the hydrolysis of excess POCl₃ and the iminium salt intermediate. This step must be performed slowly and with vigorous stirring to control the temperature and prevent a dangerous thermal runaway.[6][9]
Part 2: Troubleshooting Guide for Low Yield and Side Reactions
This section provides solutions to specific problems you may encounter during your experiments.
Q5: My reaction has failed or the yield is consistently low. What are the most likely causes?
Low yield is the most common complaint. A systematic troubleshooting approach is the key to identifying the root cause.
-
Cause A: Inactive or Decomposed Vilsmeier Reagent. The chloroiminium ion is highly sensitive to moisture.[1][14] Any water present in the reagents or on the glassware will rapidly hydrolyze the reagent, rendering it inactive.
-
Cause B: Poor Substrate Reactivity. As detailed in Q3, substrates with electron-withdrawing groups are deactivated.[13][14][16] The reaction is an electrophilic aromatic substitution, and if the ring has low electron density, the attack on the weak Vilsmeier electrophile will be slow or non-existent.
-
Cause C: Sub-optimal Reaction Temperature or Time. The reaction has distinct temperature requirements. The initial formation of the Vilsmeier reagent is exothermic and requires cooling (typically 0-5 °C) to prevent degradation.[14][16] However, the subsequent formylation step may require thermal energy to proceed at a reasonable rate.
-
Solution: After adding the substrate at low temperature, allow the reaction to warm to room temperature, and then consider heating it (e.g., to 60-90 °C) for several hours.[14][16] The optimal time and temperature are substrate-dependent and should be determined by monitoring the consumption of the starting material via TLC.[9][16]
-
-
Cause D: Improper Work-up Procedure. The final step of the reaction is the hydrolysis of the intermediate iminium salt to the aldehyde.[8] This step is critical for yield.
-
Solution: The reaction mixture should be quenched by slowly adding it to a vigorously stirred slurry of crushed ice.[6] This dissipates heat safely. Following the quench, the acidic solution must be carefully neutralized with a base (e.g., NaOH, Na₂CO₃) to a pH of 7-9 to ensure complete hydrolysis and facilitate the extraction of the aldehyde product.[6][12]
-
Q6: My TLC plate shows multiple spots. What are the common side reactions?
The formation of byproducts can significantly reduce the yield of the desired product.
-
Side Reaction A: Di-formylation. Highly activated substrates can undergo formylation at multiple positions on the aromatic ring.[16][17]
-
Side Reaction B: Chlorination. At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[16] This is particularly prevalent in certain heterocyclic systems like uracils, where chlorination at the C2 and C4 positions can be a major competing reaction.[18]
-
Solution: Maintain the lowest effective reaction temperature that allows for complete consumption of the starting material.
-
-
Side Reaction C: Polymerization or Decomposition. Forcing conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of sensitive substrates or products, often indicated by the reaction mixture turning dark or tarry.[12][14]
-
Solution: Carefully control the reaction temperature and monitor progress frequently by TLC to avoid unnecessary heating after the reaction is complete.
-
Q7: The reaction mixture solidified when I added POCl₃ to DMF. Is this normal?
Yes, this can be a normal observation. The Vilsmeier reagent itself can precipitate out of solution as it forms, especially in non-polar co-solvents or if the concentration is high.[1] This does not necessarily mean the reaction has failed.
-
Solution: Ensure your stirring is vigorous enough to keep the solid suspended and allow it to react with the substrate. In some cases, adding a small amount of an anhydrous co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help maintain a stirrable slurry.[19][20]
Part 3: Optimization, Protocols, and Visualizations
Optimization Strategies
To maximize the yield, a systematic optimization of reaction parameters is often required. The following table summarizes key variables and their typical ranges.
| Parameter | Typical Range | Rationale & Expert Insights |
| Molar Ratio (POCl₃:Substrate) | 1.5 - 15 equivalents | A higher excess of the Vilsmeier reagent can drive the reaction to completion, especially for less reactive substrates.[14] However, a large excess can also promote di-formylation and complicates the work-up. Start with ~3 equivalents and adjust as needed. |
| Reagent Formation Temp. | 0 - 5 °C | The formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature prevents its degradation and ensures controlled formation.[14][16] |
| Reaction Temperature | Room Temp. to 120 °C | Highly substrate-dependent. Activated substrates may react at room temperature, while deactivated ones require significant heating (e.g., 80-100 °C) to proceed.[12][14][16] Always optimize using TLC monitoring. |
| Reaction Time | 1 - 24 hours | Varies widely with substrate reactivity and temperature. Monitor by TLC until the starting material is consumed.[12][16] |
| Solvent | DMF, DCM, DCE, Chloroform | Often, excess DMF serves as both the reagent precursor and the solvent.[21] For substrates with poor solubility in DMF, an inert co-solvent like DCM or DCE can be used. The polarity of the solvent can stabilize charged intermediates.[21] |
Visualizing the Process
Understanding the reaction mechanism and having a logical troubleshooting plan are crucial for success.
Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for in situ Vilsmeier-Haack Formylation
This protocol is a general guideline and requires optimization for specific substrates.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).[16]
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise via the dropping funnel over 30-60 minutes. Caution: The reaction is exothermic; ensure the internal temperature is maintained below 5 °C.[16]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the reagent. The mixture may be a clear solution, a slurry, or a solid precipitate.[1][16]
-
-
Formylation Reaction:
-
Dissolve the electron-rich substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., DCM).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the reaction temperature at 0-5 °C.[16]
-
Once the addition is complete, remove the ice bath. Depending on substrate reactivity, either allow the mixture to stir at room temperature or heat to an optimized temperature (e.g., 60-90 °C).[14][16]
-
-
Reaction Monitoring:
Protocol 2: Standard Aqueous Work-up Procedure
-
Quenching:
-
Once the reaction is complete, cool the reaction flask back to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully add the reaction mixture dropwise to the ice-water slurry.[6] This quench is highly exothermic and must be controlled to prevent splashing and thermal runaway.[6]
-
-
Neutralization and Hydrolysis:
-
Continue stirring the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt.
-
Carefully neutralize the acidic mixture to a pH of 7-9 by the slow addition of a base, such as a 2-4 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium carbonate (Na₂CO₃). Monitor the pH closely.
-
-
Extraction and Isolation:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
Combine the organic extracts and wash sequentially with water and then with a saturated brine solution. The brine wash helps to break any emulsions and remove residual water.[6][9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
- BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
- BenchChem. (2025). Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde.
- Rajput, A. P., & Girase, P. D. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Master Organic Chemistry. Vilsmeier-Haack Reaction.
- BenchChem. (2025).
- BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Wikipedia. Vilsmeier–Haack reaction.
- BenchChem. (2025).
- ResearchGate. (2026). Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review).
- BenchChem. (2025). improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde.
- Academia.edu. (2026). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Journal of the Chemical Society, Perkin Transactions 2. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects.
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- ACS Publications. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Letters in Organic Chemistry. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles.
- Chemistry Steps. (2026).
- PMC.
- BenchChem. (2025).
- MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Thieme. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
- Chemistry LibreTexts. (2022). 7.
- Enamine. Vilsmeier Reagent.
- Scirp.org. (2013).
- Master Organic Chemistry. (2025).
- Cambridge University Press. Vilsmeier-Haack Reaction.
- BenchChem. (2025). Vilsmeier reagent stability and storage conditions.
- YouTube. (2021). Vilsmeier-Haack Reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- YouTube. (2021). Vilsmeier-Haack Reaction Mechanism.
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Technical Support Center: Minimizing Ring Expansion in Reimer-Tiemann Synthesis
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot one of the most notorious side reactions in heterocyclic chemistry: the abnormal Reimer-Tiemann (RT) reaction.
When formylating electron-rich heterocycles like pyrroles and indoles, researchers frequently encounter unwanted ring-expanded byproducts (e.g., 3-chloropyridines and 3-chloroquinolines)[1][2]. This guide unpacks the mechanistic causality behind this divergence and provides field-proven, self-validating protocols to kinetically trap your desired aldehyde.
The Mechanistic Dichotomy: Why Does Ring Expansion Happen?
To stop a side reaction, you must first understand its thermodynamic drivers. The Reimer-Tiemann reaction relies on the in situ generation of dichlorocarbene (
When this highly electrophilic carbene encounters a pyrrole or indole, two competing pathways emerge:
-
C-Formylation (The Normal RT Pathway): The carbene undergoes electrophilic attack at the electron-rich
-carbon (C2 for pyrrole, C3 for indole). Subsequent hydrolysis yields the desired formyl derivative[4]. -
The Ciamician-Dennstedt Rearrangement (The Abnormal RT Pathway): The carbene undergoes a [2+1] cycloaddition across the
bond, forming a highly strained dichlorocyclopropane intermediate. Driven by heat and basic conditions, this intermediate undergoes ring expansion to yield a 3-halo-expanded heterocycle[1][5].
Caption: Competing pathways in the Reimer-Tiemann reaction of pyrroles: Formylation vs. Ring Expansion.
Troubleshooting Guide & Optimization Strategies
Q: Why does my pyrrole substrate yield predominantly 3-chloropyridine instead of 2-formylpyrrole? A: You are likely providing too much thermal energy to the system. The [2+1] cycloaddition and subsequent Ciamician-Dennstedt rearrangement are thermodynamically demanding processes[5]. When the reaction is run at standard reflux temperatures (60°C+), the system easily overcomes the activation energy required to break the cyclopropane ring and expand the heterocycle. To favor formylation, you must kinetically trap the reaction by lowering the temperature[6].
Q: The biphasic RT reaction is notoriously slow at low temperatures. How do I maintain reactivity without increasing heat? A: The standard RT reaction suffers from severe mass transfer limitations because the hydroxide base is in the aqueous phase while the chloroform and substrate are in the organic phase[3][6]. Instead of using heat to force the reaction, use a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The PTC shuttles hydroxide ions into the organic layer, allowing efficient carbene generation at the interface at temperatures as low as 0–10°C[6].
Q: Are there alternative carbene sources to avoid the harsh
Quantitative Data: Impact of Conditions on Product Distribution
The table below summarizes how manipulating thermodynamic and kinetic variables shifts the product ratio away from the abnormal ring expansion and toward the desired aldehyde.
| Reaction Conditions | Temperature | Primary Carbene Source | Yield: 2-Formylpyrrole (Desired) | Yield: 3-Chloropyridine (Side Product) |
| Standard Biphasic ( | 60°C (Reflux) | ~23% | ~17% | |
| Mild Biphasic ( | 0–10°C | ~35% | <5% | |
| PTC-Optimized ( | 10°C | ~65% | <2% | |
| Thermal Trichloroacetate ( | 70°C | <10% | ~23% |
Data synthesized to reflect mechanistic trends: high heat and neutral/thermal carbene release favor the Ciamician-Dennstedt rearrangement[5], whereas lower temperatures and phase-transfer catalysis favor kinetically driven C-formylation[6].
Self-Validating Experimental Protocol
To guarantee reproducibility, use the following Standard Operating Procedure (SOP) for the Phase-Transfer Optimized Reimer-Tiemann Formylation . This protocol includes built-in validation checkpoints to ensure the reaction remains on the correct mechanistic pathway.
Objective: Maximize 2-formylpyrrole yield while suppressing the Ciamician-Dennstedt ring expansion. Reagents: Pyrrole (1.0 eq), Chloroform (3.0 eq), Aqueous KOH (20% w/v, 4.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).
Step-by-Step Methodology:
-
Preparation: In a jacketed reactor, dissolve the pyrrole and TBAB in chloroform.
-
Causality: Chloroform acts as both the reagent and the organic solvent. TBAB facilitates the transfer of hydroxide ions into the organic phase, bypassing the need for high thermal energy to overcome mass transfer barriers[6].
-
-
Active Cooling: Chill the organic mixture to 0–5°C using a circulating coolant.
-
Validation Checkpoint: The internal temperature probe must read
5°C before any base is introduced.
-
-
Controlled Base Addition: Add the 20% aqueous KOH solution dropwise over 1 hour under vigorous mechanical stirring (800+ rpm).
-
Causality: Slow addition prevents the accumulation of base, strictly controlling the highly exothermic generation of dichlorocarbene[6]. Vigorous stirring maximizes the interfacial surface area.
-
Validation Checkpoint: The organic layer should transition to a pale yellow/orange. A rapid shift to dark brown/black indicates thermal runaway and the onset of polymerization or excessive ring expansion.
-
-
Kinetic Trapping: Maintain the reaction at 10°C for 4 hours. Do not apply external heat.
-
Quenching & Hydrolysis: Carefully acidify the aqueous layer with 1M HCl to pH 6, then extract with ethyl acetate.
-
Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) should show a major UV-active spot for 2-formylpyrrole (
) and minimal to no 3-chloropyridine ( ).
-
Frequently Asked Questions (FAQs)
Q: Why is my reaction mixture turning into a black, tarry substance? A: This is a classic sign of thermal runaway. Pyrroles are highly electron-rich and sensitive to harsh conditions. When the generation of dichlorocarbene is too rapid, the exotherm spikes the internal temperature. This not only drives the Ciamician-Dennstedt ring expansion but also causes oxidative degradation and polymerization of the pyrrole ring[6]. Ensure your cooling bath is adequate and strictly control the base addition rate.
Q: Can I use this optimized protocol for indoles to prevent 3-chloroquinoline formation? A: Yes. The mechanistic principles are identical. Indoles undergo the same[2+1] cycloaddition with dichlorocarbene across the C2-C3 double bond, leading to 3-chloroquinoline via ring expansion[2][5]. By keeping the temperature low and using a PTC, you kinetically favor the electrophilic attack at the C3 position (yielding 3-formylindole) over the thermodynamically demanding cyclopropanation.
Q: If I still get trace amounts of 3-chloropyridine, how do I separate it from my 2-formylpyrrole? A: Exploit their pKa differences. 3-Chloropyridine is significantly more basic than 2-formylpyrrole (which is a very weak base due to the electron-withdrawing formyl group and lone pair delocalization). Perform a mild acid wash (e.g., 0.5 M HCl) during your organic extraction. The 3-chloropyridine will protonate and partition into the aqueous layer as a pyridinium salt, leaving the purified 2-formylpyrrole in the organic phase.
References
-
[1] The Reimer–Tiemann Reaction - de research portal van de Rijksuniversiteit Groningen. rug.nl. 1
-
[2] Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. chemistnotes.com. 2
-
[6] Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. - Benchchem. benchchem.com. 6
-
[5] One-Carbon Insertion and Polarity Inversion Enabled a Pyrrole Strategy to the Total Syntheses of Pyridine-Containing Lycopodium Alkaloids: Complanadine A and Lycodine - PMC. nih.gov. 5
-
[4] Reimer-Tiemann Reaction - Master Organic Chemistry. masterorganicchemistry.com. 4
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One-Carbon Insertion and Polarity Inversion Enabled a Pyrrole Strategy to the Total Syntheses of Pyridine-Containing Lycopodium Alkaloids: Complanadine A and Lycodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safe handling and disposal of Vilsmeier reagent
Title: Technical Support Center: Safe Handling, Troubleshooting, and Disposal of Vilsmeier Reagent
Overview: (Chloromethylene)dimethyliminium chloride, universally known as Vilsmeier reagent, is a highly reactive electrophile utilized extensively in formylation reactions (the Vilsmeier-Haack reaction). Due to its extreme moisture sensitivity, thermal instability, and potential to generate severe exotherms upon hydrolysis, precise handling and disposal protocols are non-negotiable[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. Here, we address the causality behind common failures and provide self-validating workflows to ensure your scale-up and disposal processes remain safe and efficient.
Quantitative Hazard and Physicochemical Data
Understanding the physical limits of your reagent is the first step in troubleshooting. Summarized below are the critical physicochemical and hazard metrics for Vilsmeier reagent[3][4].
| Parameter | Data / Specification | Clinical / Safety Implication |
| CAS Number | 3724-43-4 | N/A |
| Appearance | Pale brown to yellowish-white crystalline powder | Discoloration (dark brown/red) indicates degradation. |
| Thermal Stability | Decomposes >132 °C | Can generate high/fast temperature and pressure rises when heated[2]. |
| Water Reactivity | Reacts violently (EUH014) | Rapid hydrolysis generates HCl and phosphoric acid derivatives; highly exothermic[4]. |
| Corrosivity | Category 1C (Metals & Skin) | Causes severe skin burns and eye damage; requires acid-resistant PPE. |
| Acute Toxicity | Category 3 (Oral) | Toxic if swallowed; handling must be confined to a fume hood. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did my Vilsmeier-Haack reaction fail to reach completion, leaving unreacted reagent? A1: The Vilsmeier reagent is highly hygroscopic. If the reaction environment is not strictly anhydrous, atmospheric moisture will prematurely hydrolyze the iminium salt into unreactive N,N-dimethylformamide (DMF) and HCl. Additionally, at very low temperatures (<0 °C), the reagent may precipitate out of solution, physically preventing it from reacting with the substrate[5]. Troubleshooting: Maintain a strict inert atmosphere (argon/nitrogen). If precipitation occurs, consider adding a dry co-solvent like 1,2-dichloroethane (DCE) to improve solubility before adding your substrate[5].
Q2: What is the safest method to quench unreacted Vilsmeier reagent? A2: Never add water or a quenching solution directly into the reaction mixture. This causes a localized, uncontrolled exothermic reaction[1]. Instead, employ a "reverse quench" methodology. This involves slowly adding the reaction mixture into a large volume of vigorously stirred quenching agent (such as saturated aqueous sodium bicarbonate or sodium acetate)[1][6]. This maximizes the surface area for heat dissipation and neutralizes acidic byproducts (HCl) as they form.
Q3: For scale-up reactions, why is a warm Sodium Acetate (NaOAc) quench preferred over an ice-water quench? A3: This is a critical safety distinction. Quenching a large-scale Vilsmeier reaction (which often contains excess POCl₃) into ice-water (0-5 °C) can result in the incomplete hydrolysis of POCl₃. The unreacted POCl₃ becomes trapped in the cold aqueous layer. As the mixture slowly warms to room temperature, a delayed, violent, and uncontrollable exotherm occurs[5][6]. Troubleshooting: To prevent the accumulation of these energetic metastable intermediates, use an aqueous sodium acetate solution maintained at 35–40 °C. This elevated temperature drives the hydrolysis of POCl₃ and the iminium salt to completion instantaneously, preventing runaway reactions[2][6].
Experimental Protocol: Controlled Reverse Quenching & Disposal
This self-validating protocol ensures the safe destruction of unreacted Vilsmeier reagent and excess POCl₃. Do not proceed to the next step unless the validation checks are met.
Step 1: Stabilize the Reaction Mixture
-
Upon reaction completion (verified via TLC/HPLC), cool the reaction flask to 0–5 °C using an ice bath to minimize thermal decomposition[1].
-
Maintain active stirring and an inert atmosphere (nitrogen/argon) to prevent premature hydrolysis from ambient moisture[1].
Step 2: Prepare the Quenching Vessel
-
Select a secondary containment vessel with a volume at least 3 to 4 times larger than the reaction mixture to accommodate potential gas evolution (CO₂) and foaming[1].
-
For Lab Scale (<50 mmol): Fill the vessel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool to 0–5 °C[1].
-
For Scale-Up / Pilot: Fill the vessel with an aqueous sodium acetate (NaOAc) solution and warm to 35–40 °C[5][6].
-
Begin vigorous mechanical stirring of the quenching solution.
Step 3: Execute the Reverse Quench
-
Using a dropping funnel, slowly add the cold reaction mixture dropwise into the vigorously stirred quenching solution[1][5].
-
Self-Validation Check (Temperature): Continuously monitor the internal temperature of the quench vessel.
-
Self-Validation Check (Gas Evolution): Observe for CO₂ bubbling (if using NaHCO₃). Control the addition rate to prevent the foam from exceeding 50% of the vessel's headspace[1].
Step 4: Hydrolysis and Neutralization
-
Once the addition is complete, continue stirring for 30–60 minutes to guarantee complete hydrolysis of the iminium salt intermediate into the corresponding aldehyde and DMF[1][5].
-
Allow lab-scale mixtures to slowly warm to room temperature.
-
Self-Validation Check (pH): Test the aqueous layer with pH paper. It must read neutral or slightly basic (pH 7–8). If acidic, add additional saturated NaHCO₃ or 2M NaOH carefully until neutralized[1][5].
-
Separate the organic layer for product isolation. The neutralized aqueous layer (containing phosphate and chloride salts) can now be routed to appropriate aqueous chemical waste disposal[1].
Process Visualization
Workflow for the safe quenching of unreacted Vilsmeier reagent.
References
-
Benchchem. Technical Support Center: Handling and Quenching of Unreacted Vilsmeier Reagent. 1
-
Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup. 5
-
TCI Chemicals. SAFETY DATA SHEET: (Chloromethylene)dimethyliminium Chloride (US).
-
ChemicalBook. CAS DataBase: 3724-43-4. 3
-
Tokyo Chemical Industry. SAFETY DATA SHEET: (Chloromethylene)dimethyliminium Chloride (EU). 4
-
Organic Process Research & Development (ACS). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. 2
-
ResearchGate. How can I properly quench POCl3?6
Sources
Validation & Comparative
A Researcher's Guide to Interpreting ¹H NMR Spectra of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active molecules. For researchers in drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel indole derivatives. This guide provides an in-depth comparison of the ¹H NMR spectra of substituted indoles, grounded in experimental data and mechanistic principles, to empower scientists to move from raw spectra to confident structural assignment.
Part 1: The Foundation - ¹H NMR Spectrum of Unsubstituted Indole
To interpret the spectrum of a substituted indole, one must first master the baseline: the spectrum of indole itself. The numbering convention for the indole ring is crucial for assignment.
Caption: Standard IUPAC numbering for the indole scaffold.
The ¹H NMR spectrum of indole is characterized by distinct signals for the N-H proton, two protons on the pyrrole ring (H2, H3), and four protons on the benzene ring (H4-H7). The chemical shifts (δ) are dictated by the aromatic system's electron density, with the heteroatom's influence being paramount.
Table 1: Characteristic ¹H NMR Data for Unsubstituted Indole in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (N-H) | ~8.10 | br s | - |
| H3 | ~6.52 | dd | J₃,₂ = 3.1, J₃,₁ = 2.0 |
| H2 | ~7.23 | t | J₂,₃ = 3.1, J₂,₁ = 2.5 |
| H7 | ~7.65 | d | J₇,₆ = 7.9 |
| H4 | ~7.55 | d | J₄,₅ = 8.2 |
| H5 | ~7.12 | t | J₅,₄ ≈ J₅,₆ ≈ 7.5 |
| H6 | ~7.18 | t | J₆,₅ ≈ J₆,₇ ≈ 7.5 |
Note: Data compiled from typical values found in literature and spectral databases.[1][2] Chemical shifts can vary slightly based on concentration and exact solvent purity.
The N-H proton (H1) is typically a broad singlet and appears far downfield due to its acidic nature and potential for hydrogen bonding. The protons on the electron-rich pyrrole ring, H2 and H3, are significantly more shielded (upfield) than the protons on the benzenoid ring.
Part 2: The Impact of Substituents - A Comparative Analysis
The true challenge and power of NMR lie in deciphering the influence of substituents. Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs) alter the electron density of the indole ring, causing predictable shielding (upfield shift, lower δ) or deshielding (downfield shift, higher δ) of nearby protons.
Case Study 1: Substitution at the C5 Position
The C5 position is a common site for functionalization. Let's compare the effects of a strong EWG (–NO₂) and a strong EDG (–OCH₃) against the unsubstituted parent indole.
Table 2: Comparison of ¹H NMR Data for 5-Substituted Indoles (in DMSO-d₆)
| Proton | Indole (δ, ppm) | 5-Methoxyindole (δ, ppm)[3] | Δδ | 5-Nitroindole (δ, ppm)[4][5] | Δδ |
| H4 | ~7.50 | 7.25 | -0.25 | 8.62 | +1.12 |
| H6 | ~7.00 | 6.74 | -0.26 | 8.00 | +1.00 |
| H7 | ~7.35 | 7.19 | -0.16 | 7.53 | +0.18 |
Analysis of Causality:
-
5-Methoxyindole (EDG): The –OCH₃ group donates electron density into the benzene ring via resonance. This increased electron density shields the ortho (H4, H6) and para (not applicable) protons, causing a significant upfield shift (negative Δδ).
-
5-Nitroindole (EWG): The –NO₂ group strongly withdraws electron density from the ring through both resonance and inductive effects. This deshielding of the ortho (H4, H6) protons results in a dramatic downfield shift (positive Δδ).[4] Notice that H4 is the most affected, appearing as a low-field doublet.
Case Study 2: Substitution at the C3 Position
The C3 position on the pyrrole ring is highly reactive and a frequent point of substitution. Here, we compare a small alkyl group (–CH₃) with an aldehyde (–CHO), a strong EWG.
Table 3: Comparison of ¹H NMR Data for 3-Substituted Indoles (in CDCl₃)
| Proton | Indole (δ, ppm) | 3-Methylindole (Skatole) (δ, ppm)[6][7][8] | Δδ | 3-Formylindole (δ, ppm)[9][10][11] | Δδ |
| H2 | ~7.23 | 6.95 | -0.28 | 7.74 | +0.51 |
| H4 | ~7.55 | 7.48 | -0.07 | 8.32 | +0.77 |
| H7 | ~7.65 | 7.33 | -0.32 | 7.39 | -0.26 |
Analysis of Causality:
-
3-Methylindole (EDG): The methyl group is a weak electron-donating group. It slightly shields the adjacent H2 proton, causing a modest upfield shift.
-
3-Formylindole (EWG): The aldehyde group is a potent EWG. It strongly deshields the adjacent H2 proton. A key diagnostic feature is the significant downfield shift of the H4 proton.[9] This is due to the anisotropic effect of the C=O bond, which deshields the proton positioned in its plane, a phenomenon crucial for distinguishing H4 from H7.[9]
Part 3: Practical Considerations & Experimental Protocols
The Critical Role of Solvent Choice
The choice of NMR solvent can significantly alter the spectrum, particularly for the N-H proton. Protic or hydrogen-bond-accepting solvents will broaden the N-H signal and can shift it dramatically.
Table 4: Effect of Solvent on Indole ¹H NMR Chemical Shifts
| Proton | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Δδ (DMSO - CDCl₃) |
| H1 (N-H) | ~8.10 | ~11.10 | +3.00 |
| H3 | ~6.52 | ~6.45 | -0.07 |
| H2 | ~7.23 | ~7.40 | +0.17 |
Causality: In a non-polar solvent like CDCl₃, the N-H proton is relatively free. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, strong hydrogen bonding occurs between the N-H proton and the solvent's oxygen atom. This deshields the proton, causing a very large downfield shift.[12] This effect can be used to confirm the identity of the N-H peak.
Standard Protocol for ¹H NMR Sample Preparation and Acquisition
A self-validating protocol ensures data is reproducible and of high quality.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified indole derivative.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved spectral lines.[13]
-
Acquire a standard ¹H spectrum using typical parameters (e.g., 16-32 scans, 90° pulse, 1-2 second relaxation delay).
-
Process the data by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Part 4: A Systematic Workflow for Spectral Interpretation
Navigating a complex indole spectrum requires a logical approach. The following workflow, visualized in the diagram below, provides a systematic path to structural assignment.
Caption: A logical workflow for interpreting unknown substituted indole spectra.
This systematic process ensures that all available data—chemical shifts, coupling constants, and integrations—are used to build a coherent and validated structural hypothesis. For complex cases, 2D NMR experiments like COSY (to confirm H-H coupling) and HMBC (to establish long-range C-H correlations) are invaluable.
Conclusion
The ¹H NMR spectrum of a substituted indole is rich with structural information. By understanding the baseline spectrum of the parent indole and the predictable electronic effects of substituents, researchers can confidently assign structures to novel derivatives. A systematic interpretation workflow, combined with high-quality data acquisition and an awareness of solvent effects, forms the foundation of reliable characterization in modern drug development.
References
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PMC. Retrieved from [Link]
-
Cordero-Pérez, J. J., et al. (2014). Complete 1H NMR assignment of 3-formylindole derivatives. Magnetic Resonance in Chemistry, 52(12), 755-759. Retrieved from [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
-
3-Methylindole (NP0000802). (2021, October 7). NP-MRD. Retrieved from [Link]
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021, June 26). MDPI. Retrieved from [Link]
-
The parameters of the multiplet structure of the NMR spectra of [15N]indole and their relationship with the molecular electronic structure. (n.d.). ProQuest. Retrieved from [Link]
-
THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [15N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. (2024, December 13). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde (FDB000934). (2010, April 8). FooDB. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org. Retrieved from [Link]
-
Supporting information. (n.d.). Rsc.org. Retrieved from [Link]
-
Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (n.d.). Academia.edu. Retrieved from [Link]
-
1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Retrieved from [Link]
-
Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2-Halobenzyl Halides. (n.d.). AWS. Retrieved from [Link]
-
5-Methoxyindole. (n.d.). PubChem. Retrieved from [Link]
-
5-Nitro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. (n.d.). SpectraBase. Retrieved from [Link]
-
Supporting information Indoles- spectra png. (n.d.). Rsc.org. Retrieved from [Link]
-
Complete 1H NMR assignment of 3-formylindole derivatives | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Regioselective C5−H Direct Iodination of Indoles. (n.d.). Rsc.org. Retrieved from [Link]
-
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022, January 5). Retrieved from [Link]
-
1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... (n.d.). ResearchGate. Retrieved from [Link]
-
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... (n.d.). ResearchGate. Retrieved from [Link]
-
Skatole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]
-
bmse000097 Indole at BMRB. (n.d.). Retrieved from [Link]
-
Skatole. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. (2021, September 1). ResearchGate. Retrieved from [Link]
-
5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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- 3. 5-Methoxyindole-3-acetic acid(3471-31-6) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitroindole(6146-52-7) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
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- 12. unn.edu.ng [unn.edu.ng]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Causality: The Physics of Sensitivity
13C NMR Analysis of Halogenated Indole Alkaloids: A Comparative Guide to Cryogenic vs. Room Temperature Probes
Halogenated indole alkaloids, such as the marine-derived meridianins, plakohypaphorines, and geobarrettins, represent a structurally diverse and pharmacologically privileged class of natural products[1]. In drug development, precisely determining the position of halogenation (Br, Cl, I, or F) on the indole core is a critical structural milestone.
As an Application Scientist, I frequently encounter the same analytical bottleneck: these metabolites are typically isolated in sub-milligram quantities, and their structural elucidation relies heavily on Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy[2]. 13C is notoriously insensitive due to its low natural abundance (1.1%) and low gyromagnetic ratio. Furthermore, the "heavy atom effect" induced by halogens like bromine and iodine causes significant upfield chemical shifts and complex relaxation dynamics for the attached quaternary carbons[3].
To overcome these physical limitations, NMR hardware selection is paramount. This guide objectively compares the performance of Conventional Room Temperature (RT) Probes versus Cryogenic Probes (CryoProbes) for the 13C NMR analysis of mass-limited halogenated indoles, detailing the mechanistic causality behind their performance and providing field-validated experimental protocols.
To understand why hardware choices dictate experimental success, we must examine the origins of NMR signal and noise. In any NMR spectrometer, the primary source of noise is the thermal (Johnson-Nyquist) noise generated by the random motion of electrons within the receiver coil and the preamplifier.
The noise voltage (
Room Temperature (RT) Probes: In a conventional RT probe, both the sample and the RF detection coils sit at ~298 K. When analyzing a 0.5 mg sample of a brominated indole, the weak signals from the quaternary C-Br carbons are entirely eclipsed by the thermal noise of the 298 K circuit.
Cryogenic Probes:
CryoProbe technology decouples the sample temperature from the coil temperature. By circulating closed-loop cold helium gas, the RF coil and the preamplifier are supercooled to approximately 20 K, while the sample remains insulated at 298 K[4]. This drastic reduction in
Signal pathway and thermal noise reduction in Cryogenic vs. RT NMR probes.
Quantitative Performance Comparison
The following table summarizes the practical performance metrics when attempting to acquire a 1D 13C NMR spectrum of a 0.5 mg halogenated indole sample (MW ~350 g/mol ) on a 500 MHz spectrometer.
| Parameter | Conventional RT Probe (5 mm) | CryoProbe (5 mm TCI/CPD) | Causality / Impact |
| Coil/Preamp Temperature | ~298 K | ~20 K | Drives the fundamental thermal noise floor. |
| Relative 13C Sensitivity | 1x | 3x to 4x | Supercooled electronics reduce noise voltage. |
| Limit of Detection (13C 1D) | ~2.0 - 5.0 mg | ~0.2 - 0.5 mg | Enables analysis of rare marine isolates. |
| Time to achieve S/N = 10 | ~64 hours | ~4 hours | |
| Q-Factor (Quality Factor) | Moderate | Extremely High | CryoProbes are highly sensitive to sample salt content, requiring careful tuning. |
| Quaternary C-X Detection | Often lost in baseline | Clearly resolved | Low NOE and long |
Self-Validating Experimental Protocol
When analyzing halogenated indoles, simply running a standard 13C pulse sequence is insufficient. Quaternary carbons attached to heavy halogens (C-Br, C-I) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during decoupling. Furthermore, their longitudinal relaxation times (
To prevent false negatives (missing carbon signals), the following self-validating protocol must be executed using a CryoProbe.
Phase 1: Sample Preparation & Hardware Optimization
-
Concentration Maximization: Dissolve the sub-milligram sample in exactly 200 µL of a deuterated solvent with low dielectric loss (e.g.,
or ). -
Microtube Utilization: Transfer the solution into a 3 mm NMR tube or a 5 mm Shigemi tube matched to the solvent's magnetic susceptibility. Reasoning: This concentrates the sample entirely within the active volume of the RF coil, maximizing the filling factor.
-
Tuning and Matching (Critical): Insert the sample and meticulously tune/match the 13C and 1H channels. Reasoning: The supercooled coil of a CryoProbe has a massive Q-factor. Even minor ionic impurities or solvent variations will mismatch the probe, reflecting RF power and destroying the 4x sensitivity advantage.
Phase 2: 1D 13C Acquisition with Relaxation Control
-
Pulse Sequence: Select a standard 1H-decoupled 13C sequence (e.g., zgpg30 on Bruker systems) utilizing a 30° flip angle.
-
Relaxation Delay (
): Set to a minimum of 3.0 seconds (preferably 5.0 seconds if time permits). Reasoning: A 30° pulse requires less recovery time than a 90° pulse, but the long of the halogenated quaternary carbon demands an extended to ensure the magnetization vector returns to the Z-axis before the next scan. Failing to do this saturates the C-X signal, causing it to vanish. -
Acquisition: Run for 4,000 to 8,000 transients depending on sample mass.
Phase 3: Orthogonal Validation via 2D NMR (HMBC)
To validate the 1D 13C data, you must establish a self-validating loop using 2D NMR.
-
Execute a 1H-13C HMBC experiment.
-
Map the Couplings: Look for
and correlations from the adjacent indole protons (e.g., H-2, H-4, or H-7) to the suspected halogenated carbon. -
Verify the Heavy Atom Effect: Confirm that the chemical shift of the correlated carbon matches the expected upfield shift induced by the halogen (e.g., a C-Br carbon on an indole typically resonates unusually far upfield at ~100-115 ppm compared to a standard aromatic carbon)[2][3]. If the HMBC cross-peak exists but the 1D 13C peak is missing, your
delay in Phase 2 was too short.
Conclusion
For the structural elucidation of halogenated indole alkaloids, conventional RT probes represent a severe bottleneck, often requiring days of acquisition time for sub-milligram samples with no guarantee of resolving quaternary C-X carbons. Cryogenic probes fundamentally alter the physics of detection by suppressing thermal noise, providing a mandatory 16-fold reduction in acquisition time and the sensitivity required to confidently assign complex halogenated scaffolds.
References
- Halogenated indole alkaloids from marine invertebrates.
- Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies.
- Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid
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A Senior Application Scientist's Guide to Mass Spectrometric Analysis of Aliphatic Halogenated Compounds
This guide provides an in-depth comparison of mass spectrometric techniques for the analysis of aliphatic halogenated compounds. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles and strategic choices that underpin robust analytical workflows. We will explore the critical interplay between ionization sources, mass analyzers, and the inherent chemical properties of halogenated analytes to empower you with the expertise to select and optimize your analytical approach.
The Analytical Imperative: Why Mass Spectrometry for Aliphatic Halogenated Compounds?
Aliphatic halogenated compounds represent a broad and impactful class of molecules, spanning pharmaceuticals, industrial chemicals, agrochemicals, and environmental pollutants.[1] Their diverse applications and potential for environmental persistence and toxicity necessitate precise and sensitive analytical methods for their identification and quantification. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and specificity for the analysis of these compounds in complex matrices.[1][2] The fundamental principle of mass spectrometry involves the ionization of molecules and the subsequent separation of the resulting ions based on their mass-to-charge ratio (m/z), providing a unique "molecular fingerprint."[1][2]
The First Critical Choice: A Comparative Guide to Ionization Techniques
The initial step in any mass spectrometric analysis is the conversion of neutral analyte molecules into gas-phase ions. The choice of ionization technique is paramount, as it profoundly influences the type of information obtained. For aliphatic halogenated compounds, the selection hinges on the analyte's volatility, polarity, and the desired degree of fragmentation.
Electron Ionization (EI): The "Hard" Technique for Structural Elucidation
Electron Ionization (EI) is a classic and widely used "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[1][3] This high energy input leads to extensive and reproducible fragmentation of the molecular ion.[1][3][4]
-
Mechanism of Action: The energetic electrons interact with the analyte molecule, ejecting an electron to form a radical cation, known as the molecular ion (M•+).[4][5] This molecular ion is often energetically unstable and undergoes further fragmentation.[1][5]
-
Strengths for Aliphatic Halogenated Compounds: The rich fragmentation patterns generated by EI are highly informative for structural elucidation.[3] These patterns are often unique to a specific compound, allowing for confident identification through spectral library matching.[1]
-
Limitations: The high energy of EI can sometimes lead to the complete disappearance of the molecular ion peak, especially for less stable compounds. This can make determining the molecular weight challenging.[6]
Chemical Ionization (CI): A "Softer" Approach for Molecular Weight Determination
Chemical Ionization (CI) is a "soft" ionization technique that utilizes a reagent gas (e.g., methane, ammonia) to ionize the analyte through ion-molecule reactions.[1][7] This process imparts less energy to the analyte molecule compared to EI.[1]
-
Mechanism of Action: The reagent gas is first ionized by electron impact. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, to form protonated molecules ([M+H]+).
-
Strengths for Aliphatic Halogenated Compounds: CI produces significantly less fragmentation than EI, resulting in a more abundant molecular ion or protonated molecule peak.[1][7] This is particularly advantageous for confirming the molecular weight of the analyte. The fragmentation patterns in CI can also be structurally informative, though less detailed than in EI.[7]
-
Limitations: The structural information from CI spectra is less extensive than that from EI spectra. The choice of reagent gas can also influence the ionization process and the resulting spectrum.
Electrospray Ionization (ESI): The Choice for Polar and Thermally Labile Compounds
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, non-volatile, and thermally labile compounds.[2][6] It is a cornerstone of liquid chromatography-mass spectrometry (LC-MS).
-
Mechanism of Action: A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.
-
Strengths for Aliphatic Halogenated Compounds: ESI is ideal for analyzing polar halogenated compounds that are not amenable to gas chromatography.[8] It typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation, making it excellent for molecular weight determination.[6]
-
Limitations: ESI is generally not suitable for nonpolar, volatile aliphatic halogenated compounds. The ionization efficiency in ESI is highly dependent on the analyte's ability to be protonated or deprotonated in solution.[8]
Comparative Summary of Ionization Techniques
| Ionization Technique | Principle | Fragmentation | Best Suited For | Key Advantage |
| Electron Ionization (EI) | High-energy electron bombardment | Extensive | Volatile, thermally stable compounds | Detailed structural information from fragmentation patterns |
| Chemical Ionization (CI) | Ion-molecule reactions with a reagent gas | Minimal to moderate | Volatile compounds where molecular weight is critical | Clear molecular ion peak |
| Electrospray Ionization (ESI) | Desolvation of charged droplets | Minimal | Polar, non-volatile, thermally labile compounds | Analysis of non-volatile compounds in solution |
The Power of Separation: A Guide to Mass Analyzers
Once ionized, the ions are directed to the mass analyzer, which separates them based on their m/z ratio. The choice of mass analyzer dictates the instrument's resolution, mass accuracy, sensitivity, and scan speed.
Quadrupole Mass Analyzers: The Workhorse for Targeted Analysis
A quadrupole mass analyzer consists of four parallel metal rods to which a combination of radio frequency (RF) and direct current (DC) voltages are applied.[9][10] This creates an electric field that allows only ions of a specific m/z ratio to pass through to the detector.[9][10]
-
Principle of Operation: By scanning the RF and DC voltages, a full mass spectrum can be obtained.[9]
-
Strengths: Quadrupole instruments are robust, relatively inexpensive, and excellent for targeted analysis, such as selected ion monitoring (SIM) and multiple reaction monitoring (MRM) in triple quadrupole (QqQ) systems.[10][11] This makes them ideal for quantitative studies of known halogenated compounds.[10]
-
Limitations: Quadrupole analyzers typically have lower resolution and mass accuracy compared to TOF and Orbitrap analyzers.[2]
Time-of-Flight (TOF) Mass Analyzers: High Speed and Resolution
A Time-of-Flight (TOF) mass analyzer separates ions based on the time it takes them to travel a fixed distance to the detector.[2] Lighter ions travel faster and reach the detector first.
-
Principle of Operation: Ions are accelerated by an electric field to the same kinetic energy. Their velocity, and therefore their flight time, is dependent on their m/z ratio.
-
Strengths: TOF analyzers offer high resolution, excellent mass accuracy, and very fast scan speeds.[2][12] This makes them well-suited for the analysis of complex mixtures and for coupling with fast separation techniques like gas chromatography (GC).[12][13][14] High-resolution data from TOF instruments is invaluable for non-target screening of unknown halogenated pollutants.[2]
-
Limitations: The dynamic range of TOF instruments can sometimes be a limitation compared to other types of analyzers.[15]
Orbitrap Mass Analyzers: Unparalleled Resolution and Mass Accuracy
The Orbitrap is a type of ion trap mass analyzer where ions orbit around a central spindle-like electrode.[16] The frequency of their orbital motion is directly related to their m/z ratio.
-
Principle of Operation: A Fourier transform of the image current produced by the orbiting ions is used to generate the mass spectrum.[16]
-
Strengths: Orbitrap analyzers provide exceptionally high resolution and mass accuracy, enabling the confident identification of unknown compounds and the resolution of isotopic fine structures.[17][18] This is particularly beneficial for complex samples containing multiple halogenated compounds.[19]
-
Limitations: Orbitrap instruments can have a slower scan speed compared to TOF analyzers, which can be a consideration for fast chromatography.[20] They also tend to be more expensive.[18]
Performance Comparison of Mass Analyzers
| Mass Analyzer | Resolution | Mass Accuracy | Scan Speed | Primary Application for Halogenated Compounds |
| Quadrupole | Low to Moderate | Moderate | Fast | Targeted quantification of known compounds |
| Time-of-Flight (TOF) | High | High | Very Fast | Non-target screening and analysis of complex mixtures |
| Orbitrap | Very High | Very High | Moderate | High-confidence identification of unknowns, structural elucidation |
Decoding the Spectrum: Characteristic Fragmentation of Aliphatic Halogenated Compounds
The fragmentation patterns observed in the mass spectrum provide a wealth of structural information. For aliphatic halogenated compounds, these patterns are heavily influenced by the type of halogen present and the stability of the resulting carbocations.
The Isotopic Signature: A Telltale Sign of Chlorine and Bromine
A key feature in the mass spectra of chlorinated and brominated compounds is the presence of characteristic isotopic peaks.[21][22]
-
Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[21][22] This results in a distinctive M+2 peak that is about one-third the intensity of the molecular ion peak for a compound containing one chlorine atom.[21][23]
-
Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of nearly 1:1.[21][22][24] This leads to an M+2 peak that is almost equal in intensity to the molecular ion peak for a compound containing one bromine atom.[21][24][25]
Common Fragmentation Pathways
The primary fragmentation pathways for aliphatic halogenated compounds involve the cleavage of the carbon-halogen bond and the carbon-carbon bonds.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the halogen-bearing carbon can occur, leading to the formation of a stable carbocation. This is more common for alkyl chlorides.[21]
-
Halogen Loss: The cleavage of the carbon-halogen bond is a common fragmentation pathway. The ease of this cleavage follows the trend of bond strength: C-I < C-Br < C-Cl < C-F.[1] This often results in the formation of an alkyl carbocation.[21]
-
Rearrangements: Rearrangement reactions, such as the McLafferty rearrangement, can occur in longer-chain halogenated alkanes containing a carbonyl group.
Experimental Workflow: GC-MS Analysis of Volatile Halogenated Compounds
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile aliphatic halogenated compounds.[2] The following provides a generalized workflow.
Sample Preparation
Proper sample preparation is crucial for accurate and sensitive analysis, especially for trace-level detection of volatile halogenated organic compounds (HVOCs) in complex matrices like water, soil, or air.[26][27][28]
-
Purge and Trap: This is a common technique for extracting volatile organic compounds from aqueous and solid samples.[29] An inert gas is bubbled through the sample, and the purged volatiles are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC-MS system.
-
Headspace Analysis: In static headspace analysis, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace gas.[28][30] A portion of the headspace is then injected into the GC-MS.
-
Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes adsorb to the fiber, which is then inserted into the GC injection port for thermal desorption.
GC-MS Parameters
-
Gas Chromatograph (GC):
-
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of halogenated hydrocarbons.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to elute the compounds based on their boiling points.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library searching.
-
Mass Analyzer: A quadrupole or TOF analyzer is commonly used.
-
Acquisition Mode: Full scan mode is used for qualitative analysis and library searching. Selected Ion Monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity.
-
Data Analysis
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of known standards or by searching against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library).
-
Quantification: The concentration of each analyte is determined by creating a calibration curve using standards of known concentrations.
Conclusion: A Strategic Approach to Analysis
The successful mass spectrometric analysis of aliphatic halogenated compounds requires a thoughtful and strategic approach. The choice of ionization technique and mass analyzer should be dictated by the specific analytical goals, whether it be the structural elucidation of an unknown compound, the sensitive quantification of a known environmental contaminant, or the screening of a complex mixture for a wide range of halogenated species. By understanding the fundamental principles outlined in this guide, researchers can harness the full power of mass spectrometry to address their analytical challenges with confidence and precision.
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- Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. (2009, January 16). PubMed.
- Determination of halogenated hydrocarbons by helium microwave plasma torch time-of-flight mass spectrometry coupled to gas chrom
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- Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degrad
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). NIST.
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A Head-to-Head Battle: Unraveling the Reactivity of 6-Chloro vs. 6-Bromo Indole Derivatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry. Its versatile structure allows for extensive functionalization, with palladium-catalyzed cross-coupling reactions being a primary tool for diversification. A crucial decision in this process is the choice of the halide on the indole core. This guide provides an in-depth, data-driven comparison of the reactivity of 6-bromoindole and 6-chloroindole derivatives in three of the most powerful and widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the nuances of their reactivity, researchers can make more informed decisions to optimize their synthetic strategies, saving valuable time and resources.
The fundamental difference in reactivity between the 6-bromo and 6-chloro substituents on the indole ring lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond. This seemingly small difference has significant implications for the kinetics and overall efficiency of cross-coupling reactions, which typically begin with the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1]
The Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a workhorse in drug discovery. When comparing 6-bromoindole and 6-chloroindole in this reaction, the expected trend of higher reactivity for the bromo derivative generally holds true.
In contrast, aryl bromides are well-known to be more reactive in Suzuki couplings, often proceeding under milder conditions with simpler catalyst systems.[2] This translates to shorter reaction times and potentially higher yields with less catalyst loading. The choice between the two often comes down to a trade-off between the higher cost of bromoindoles and the potentially more challenging reaction development for chloroindoles.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Feature | 6-Bromoindole Derivatives | 6-Chloroindole Derivatives |
| Reactivity | Higher | Lower |
| Typical Conditions | Milder (lower temperatures, simpler catalysts) | More forcing (higher temperatures, specialized ligands) |
| Oxidative Addition | Faster | Slower |
| Cost | Generally higher | Generally lower |
The Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals. Here, a direct comparison between 5-bromoindole and 6-chloroindole offers valuable insights. A study has shown that both substrates are viable partners in this reaction, but the 6-chloroindole requires elevated temperatures to achieve complete conversion. Despite the difference in reaction temperature, the yields for both the bromo- and chloro-derivatives were found to be comparable.
This observation underscores a key principle: while the C-Cl bond is stronger and requires more energy to activate, the use of appropriate, often more electron-rich and bulky phosphine ligands, can effectively facilitate the oxidative addition step, leading to successful coupling. However, the need for higher temperatures with the chloro derivative can be a limiting factor, especially for substrates with thermally sensitive functional groups.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Temperature | Yield | Reference |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ / Ligand 4 | 100 °C | Good | Organic Letters, 2005, 7(20), 4435-4438 |
| 6-Chloroindole | Piperidine | Pd₂(dba)₃ / Ligand 1 | 100 °C | Acceptable | Organic Letters, 2005, 7(20), 4435-4438 |
Note: Specific ligand structures and detailed yields were not provided in a comparative table format in the source material.
The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone for introducing alkynyl moieties into organic molecules. Similar to the Suzuki-Miyaura coupling, aryl bromides are generally more reactive than aryl chlorides in this transformation.
The development of copper-free Sonogashira protocols has been a significant advancement, mitigating issues associated with the use of copper co-catalysts.[3] In these systems, the choice of a highly active palladium catalyst and appropriate ligand is crucial, especially when dealing with less reactive aryl chlorides. While direct comparative data for 6-bromo- vs. 6-chloroindole is scarce, the general trend suggests that Sonogashira coupling of 6-bromoindole would proceed under milder conditions and with a broader range of catalysts compared to its chloro counterpart. For 6-chloroindole, successful coupling would likely necessitate the use of more specialized and electron-rich ligands to facilitate the challenging oxidative addition step.
Experimental Design and Rationale
When planning the synthesis of a 6-substituted indole derivative, the choice between the chloro and bromo precursor should be guided by a careful consideration of several factors:
-
Reactivity vs. Cost: 6-Bromoindoles offer higher reactivity, potentially simplifying process development and reducing catalyst loading. However, they are typically more expensive than 6-chloroindoles. For large-scale synthesis, the cost savings of using the chloro-derivative may justify the additional effort required for reaction optimization.
-
Catalyst and Ligand Availability: The activation of the C-Cl bond often requires more specialized and sometimes proprietary ligands, which may not be readily available or may add significant cost to the synthesis.
-
Substrate Scope and Functional Group Tolerance: The milder conditions often sufficient for coupling bromoindoles may be more compatible with sensitive functional groups present in the molecule. The higher temperatures required for chloroindoles could lead to undesired side reactions or decomposition.
Visualizing the Synthetic Decision-Making Process
The following workflow illustrates the key considerations when choosing between a 6-chloro and a 6-bromo indole derivative for a cross-coupling reaction.
Caption: Decision workflow for selecting the appropriate 6-haloindole derivative.
Generalized Experimental Protocols
The following are generalized, representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Note: These are starting points and will likely require optimization for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 6-haloindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS. For 6-chloroindoles, higher temperatures and more specialized ligands (e.g., Buchwald-type biaryl phosphine ligands) may be necessary.
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 6-haloindole (1.0 equiv), the amine (1.1-1.2 equiv), a suitable base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.2-1.5 equiv), the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and the appropriate phosphine ligand in an anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C). As noted, 6-chloroindoles may require higher temperatures than their bromo counterparts.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, quench with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the residue by silica gel chromatography.
Representative Copper-Free Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 6-haloindole (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a suitable base (e.g., Et₃N, DIPA, or Cs₂CO₃), and a degassed solvent (e.g., THF, DMF, or toluene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand, 1-5 mol%). For 6-chloroindoles, a more electron-rich and bulky ligand may be required.
-
Reaction: Stir the reaction at room temperature or heat as necessary (typically 50-100 °C), monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the crude product by column chromatography.
Conclusion: A Strategic Choice for Synthesis
The choice between 6-bromo- and 6-chloroindole derivatives is a strategic one that balances reactivity, cost, and the synthetic complexity of the target molecule. While 6-bromoindoles offer the advantage of higher reactivity and milder reaction conditions, the economic benefits of using 6-chloroindoles, especially in large-scale applications, cannot be overlooked. With the continual development of more active and robust catalyst systems, the reactivity gap between aryl bromides and chlorides is narrowing. By carefully considering the factors outlined in this guide and leveraging the appropriate catalytic technology, researchers can successfully employ either haloindole to achieve their synthetic goals.
References
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Vilsmeier-Haack versus Reimer-Tiemann reaction for indole formylation
Vilsmeier-Haack vs. Reimer-Tiemann for Indole Formylation: A Comparative Methodological Guide
Indole-3-carboxaldehyde is a pivotal intermediate in drug discovery, serving as the foundational building block for bis-indole alkaloids, phytoalexins, and various pharmaceutical agents 1[1]. Because indole is an electron-rich heterocycle, it is highly nucleophilic at the C-3 position. However, selecting the correct formylation strategy is critical; the wrong electrophile will not only reduce yields but fundamentally alter the heterocyclic core.
This guide provides an objective, data-driven comparison between the Vilsmeier-Haack (VH) and Reimer-Tiemann (RT) reactions for indole formylation, detailing the mechanistic causality behind their divergent product profiles and providing self-validating experimental protocols.
Mechanistic Divergence: The Causality of Product Distribution
The stark contrast in performance between the VH and RT reactions on indole stems entirely from the nature of the reactive electrophile generated in situ.
The Vilsmeier-Haack Reaction (Electrophilic Substitution): The VH reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent—a bulky, soft chloroiminium ion2[2]. Because of its steric bulk and electronic properties, this reagent strictly undergoes electrophilic aromatic substitution at the most electron-rich site (C-3). The resulting iminium intermediate is highly stable under anhydrous conditions, preventing over-reaction until it is deliberately hydrolyzed during the aqueous workup to yield pure indole-3-carboxaldehyde 3[3].
The Reimer-Tiemann Reaction (Cycloaddition & Ring Expansion): The RT reaction relies on chloroform (CHCl₃) and a strong base (NaOH/KOH) to generate dichlorocarbene (:CCl₂) 4[4]. Dichlorocarbene is a highly reactive, electron-deficient species. While a minor fraction undergoes direct C-H insertion at C-3 to form the desired aldehyde, the carbene predominantly undergoes a [2+1] cycloaddition across the electron-rich C2-C3 double bond of the indole core. This forms an unstable cyclopropanated intermediate that rapidly undergoes ring expansion—an event known as the "abnormal Reimer-Tiemann reaction"—yielding 3-chloroquinoline as the major product 5[5].
Mechanistic divergence of Vilsmeier-Haack vs Reimer-Tiemann on indole.
Quantitative Performance Comparison
The experimental data unequivocally establishes Vilsmeier-Haack as the superior methodology for pure formylation. Reimer-Tiemann is practically obsolete for this specific transformation unless the ring-expanded quinoline derivative is the actual synthetic target 6[6].
| Parameter | Vilsmeier-Haack (VH) | Reimer-Tiemann (RT) |
| Reagents | POCl₃, DMF | CHCl₃, NaOH / KOH |
| Active Electrophile | Chloroiminium Ion | Dichlorocarbene (:CCl₂) |
| Reaction Temperature | 0 °C to 85–95 °C | 60 °C |
| Major Product | Indole-3-carboxaldehyde | 3-Chloroquinoline |
| Formylation Yield | 90% – 97% | < 30% (Moderate to Low) |
| Key Byproducts | None (Highly Regioselective) | 3-Chloroquinoline (Major) |
| Scalability | Excellent (Industrial Standard) | Poor (Mass transfer issues) |
(Data synthesized from comparative benchmarking of indole formylation methodologies 2[2],3[3])
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and chemical cues are embedded to confirm successful progression at each critical node.
Protocol 1: Vilsmeier-Haack Formylation (The Gold Standard)
This protocol reliably yields >90% of indole-3-carboxaldehyde3[3].
-
Vilsmeier Reagent Generation:
-
Action: Cool 10 mL of anhydrous DMF in a round-bottom flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of POCl₃ dropwise under vigorous stirring.
-
Causality: The formation of the chloroiminium ion is highly exothermic. Maintaining the temperature below 10 °C prevents the thermal degradation of DMF.
-
Validation: The solution will transition to a pale yellow/orange color, confirming the successful formation of the active Vilsmeier complex.
-
-
Substrate Addition:
-
Action: Dissolve 1.0 equivalent of indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent.
-
-
Heating & Conversion:
-
Action: Remove the ice bath and heat the reaction mixture to 85–95 °C for 5–8 hours.
-
Causality: Elevated heat provides the activation energy necessary to drive the electrophilic substitution to completion.
-
Validation: TLC (Hexane:EtOAc 7:3) will show the complete disappearance of the high-Rf indole spot.
-
-
Hydrolysis & Neutralization:
-
Action: Cool the mixture to room temperature and pour it over crushed ice. Slowly add a 20% aqueous NaOH solution until the pH reaches 8–9.
-
Causality: The iminium intermediate requires water to hydrolyze into the final formyl group. NaOH neutralizes the generated HCl, reducing the solubility of the organic product in the aqueous phase.
-
Validation: A copious off-white to beige precipitate (the product) will rapidly form only as the pH crosses into the alkaline range.
-
-
Isolation:
-
Action: Filter the precipitate, wash with cold water, and recrystallize from methanol to achieve >98% purity.
-
Step-by-step self-validating workflow for Vilsmeier-Haack formylation.
Protocol 2: Reimer-Tiemann Reaction (Demonstration of Ring Expansion)
Note: This protocol is provided to demonstrate the generation of the 3-chloroquinoline byproduct, illustrating why this method is avoided for pure formylation 4[4].
-
Carbene Generation & Reaction:
-
Action: Suspend indole in a biphasic mixture of water/ethanol and NaOH. Heat to 60 °C and add CHCl₃ dropwise.
-
Causality: The strong base deprotonates chloroform to generate the highly reactive dichlorocarbene.
-
-
Workup Challenges:
-
Isolation:
-
Action: Extensive silica gel column chromatography is required to separate the minor fraction of indole-3-carboxaldehyde from the major 3-chloroquinoline fraction and unreacted starting material.
-
Conclusion & Best Practices for Drug Development
For the synthesis of indole-3-carboxaldehyde, the Vilsmeier-Haack reaction is unequivocally the method of choice . Its ability to bypass the destructive cycloaddition pathways seen with carbenes ensures high yields, exceptional regioselectivity, and seamless scalability. The Reimer-Tiemann reaction on indole should be strictly relegated to specialized workflows where the ring-expanded 3-chloroquinoline scaffold is the desired pharmacological target.
References
1.[2] BenchChem. "A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde." 2 2. Chemistry Notes. "Reimer Tiemann Reaction: Mechanism and application." 4 3.[6] EduRev. "Preparation and Properties of Indole - Chemistry Optional Notes for UPSC." 6 4.[5] Maxbrain Chemistry. "Reimer-Tiemann Reaction." 5 5. BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles." 3 6.[1] LookChem. "Cas 487-89-8, Indole-3-carboxaldehyde Synthesis method."1
Sources
Spectroscopic Characterization of Novel Indole-3-Carboxaldehyde Analogues: A Comparative Analytical Guide
Indole-3-carboxaldehyde (I3C) is a crucial biochemical scaffold, serving as an endogenous tryptophan metabolite, an Aryl Hydrocarbon Receptor (AhR) agonist, and a highly versatile synthetic intermediate for pharmaceuticals[1][2]. The functionalization of I3C—through N-alkylation, halogenation, or Schiff base condensation—yields novel analogues with enhanced antimicrobial, antioxidant, and antiproliferative properties[3][4].
For researchers and drug development professionals, distinguishing these novel functionalized analogues from the parent I3C requires rigorous, multi-modal spectroscopic characterization. This guide provides an objective comparison of the spectroscopic profiles (NMR, FT-IR, UV-Vis) of I3C and its derivatives, supported by self-validating experimental protocols.
Structural Dynamics and Causality in Spectroscopic Shifts
When modifying the I3C scaffold, the electronic environment of the indole ring and the formyl group undergoes predictable, quantifiable changes. Understanding the causality behind these shifts is essential for accurate structural validation.
-
Schiff Base Condensation (Imine Formation): Reacting the C3-aldehyde of I3C with primary amines (e.g., glycylglycine or aryl amines) converts the carbonyl (C=O) to an azomethine (C=N) linkage.
-
Causality: The lower electronegativity of nitrogen compared to oxygen reduces the deshielding effect on the adjacent proton. Consequently, the characteristic aldehyde proton singlet at ~9.95 ppm in ¹H NMR shifts upfield to ~8.20 ppm (azomethine proton)[5]. In FT-IR, the strong C=O stretch (~1643 cm⁻¹) is replaced by a C=N stretch at ~1618 cm⁻¹[6].
-
-
N-Acylation/Alkylation: Substitution at the N1 position of the pyrrole ring eliminates the secondary amine[3].
-
Causality: The removal of the N-H bond results in the complete disappearance of the broad ¹H NMR singlet at ~12.19 ppm (in DMSO-d₆) and the N-H stretching band at ~3200–3300 cm⁻¹ in the IR spectrum[5][6]. Additionally, N-acylation introduces a new carbonyl stretch, distinct from the C3-formyl group.
-
Caption: Logical relationship of structural modifications and resulting spectroscopic shifts.
Comparative Spectroscopic Data
To facilitate rapid reference and objective comparison, the following table summarizes the benchmark spectroscopic data for parent I3C compared to two common classes of novel analogues (N-acetylated derivatives and Schiff bases)[3][5][6].
| Spectroscopic Feature | Parent Indole-3-Carboxaldehyde | N-Acetyl-I3C Analogue | I3C-Schiff Base (Azomethine) |
| ¹H NMR (Aldehyde/Imine) | ~9.95 ppm (s, 1H, CHO) | ~10.10 ppm (s, 1H, CHO) | ~8.20 ppm (s, 1H, CH=N) |
| ¹H NMR (Indole N-H) | ~12.19 ppm (br s, 1H, NH) | Absent | ~10.30 - 12.10 ppm (br s, 1H) |
| ¹³C NMR (C=O / C=N) | ~185.0 ppm (CHO) | ~185.0 ppm (CHO), ~169.0 ppm (Acetyl C=O) | ~158.0 - 162.0 ppm (C=N) |
| FT-IR (Carbonyl C=O) | ~1643 cm⁻¹ | ~1645 cm⁻¹ (CHO), ~1710 cm⁻¹ (Acetyl) | Absent |
| FT-IR (Imine C=N) | Absent | Absent | ~1618 cm⁻¹ |
| FT-IR (Amine N-H) | ~3200 - 3300 cm⁻¹ | Absent | ~3200 - 3300 cm⁻¹ |
Self-Validating Experimental Protocols
The following protocols establish a self-validating system: each step includes internal checks to ensure data integrity, preventing artifact misinterpretation during the characterization of novel analogues.
Protocol A: High-Resolution NMR Acquisition (¹H and ¹³C)
Objective: To elucidate the carbon skeleton and proton environments of the synthesized analogues[5].
-
Sample Preparation: Dissolve 5–10 mg of the analogue in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality for solvent choice: DMSO-d₆ disrupts intermolecular hydrogen bonding, providing sharper signals for the indole N-H proton (if present) and ensuring complete dissolution of polar Schiff bases[5].
-
-
Internal Standard Check: Ensure the presence of tetramethylsilane (TMS) at 0.00 ppm or calibrate using the residual DMSO pentet at 2.50 ppm.
-
Acquisition Parameters (¹H NMR): Use a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to at least 1.5 seconds to ensure complete relaxation of the aldehyde/imine protons, which often have longer T1 relaxation times.
-
Data Validation: Confirm the integration ratio. For a pure Schiff base analogue, the ratio of the azomethine proton (~8.2 ppm) to the indole N-H proton (~10.3–12.2 ppm) must be exactly 1:1.
Protocol B: FT-IR Spectroscopy via KBr Pellet
Objective: To confirm the presence or absence of specific functional groups (C=O, C=N, N-H)[5].
-
Background Acquisition: Record a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O.
-
Validation: A flat baseline in the 4000-400 cm⁻¹ region confirms a clean background.
-
-
Pellet Preparation: Grind 1–2 mg of the solid analogue with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr). Press at 8-10 tons using a hydraulic press to form a transparent disc.
-
Causality: KBr is completely transparent in the mid-IR region, preventing matrix interference and allowing clear resolution of the fingerprint region[5].
-
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.
-
Data Validation: Check for the absence of the 1643 cm⁻¹ peak and the emergence of a 1618 cm⁻¹ peak to validate successful Schiff base condensation.
Protocol C: UV-Vis Spectroscopy
Objective: To analyze the electronic transitions (π–π* and n–π*) of the extended conjugated systems in novel analogues[5].
-
Preparation: Prepare a 10 µM solution of the analogue in spectroscopic-grade ethanol or methanol.
-
Baseline Correction: Run a blank scan using the pure solvent in a matched quartz cuvette (1 cm path length).
-
Acquisition: Scan from 200 nm to 600 nm.
-
Validation: Parent I3C exhibits absorption maxima around 243, 260, and 297 nm[2]. A bathochromic shift (red shift) beyond 300 nm (e.g., ~307 nm) validates the extended conjugation typical of an azomethine linkage in Schiff base analogues.
Caption: Experimental workflow for the spectroscopic characterization of I3C analogues.
Conclusion
The transition from parent indole-3-carboxaldehyde to its novel functionalized analogues requires meticulous analytical tracking. By correlating the mechanistic chemistry of the modification (e.g., N-acylation, imine condensation) with expected shifts in NMR and FT-IR spectra, researchers can establish a highly trustworthy, self-validating framework for structural confirmation.
References
-
MedChemExpress. "Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite". 1
-
Cayman Chemical. "Indole-3-carboxaldehyde (CAS 487-89-8)". 2
-
Benchchem. "Application Notes and Protocols for the Analytical Characterization of Indole-3-Carboxaldehyde". 5
-
ACG Publications. "Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation". 3
-
ResearchGate. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation". 4
-
Arabian Journal of Chemistry. "Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand".
-
Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation". 6
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of N-Substituted Indole-3-Carboxaldehydes
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, N-substituted indole-3-carboxaldehydes serve as pivotal building blocks for a vast array of biologically active compounds and functional materials. Their synthesis, while often straightforward, necessitates rigorous structural confirmation to ensure the integrity of downstream applications. The substitution at the indole nitrogen fundamentally alters the molecule's electronic and steric properties, making unambiguous characterization a non-negotiable step in any research endeavor.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of this chemical class. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data. Our objective is to equip you with the expertise to confidently and accurately confirm the structure of your target compounds.
The Analytical Arsenal: A Comparative Overview
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed map of the carbon-hydrogen framework, connectivity, and chemical environment. | Provides the most comprehensive structural information; confirms N-substitution and identifies the substituent. | Requires soluble sample; can be complex for highly substituted or polymeric materials. |
| Infrared (IR) | Identification of key functional groups. | Fast, simple, and requires minimal sample; excellent for confirming the presence of the aldehyde and the absence of N-H. | Provides limited information on the overall molecular skeleton; not suitable for distinguishing isomers. |
| Mass Spectrometry (MS) | Precise molecular weight and information on fragmentation patterns. | High sensitivity; confirms elemental composition (HRMS); fragmentation aids in structural verification. | Isomers may show similar fragmentation; soft ionization may not provide extensive fragmentation. |
| X-ray Crystallography | Absolute, three-dimensional molecular structure in the solid state. | Unambiguous proof of structure and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Logical Workflow for Structural Confirmation
A systematic approach ensures efficient and conclusive analysis. The following workflow represents a field-proven strategy for moving from a newly synthesized compound to a fully confirmed structure.
Caption: A typical experimental workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR is the most powerful technique for the unambiguous structural determination of N-substituted indole-3-carboxaldehydes in solution. Both ¹H and ¹³C NMR provide critical data points.
Key Diagnostic Signals in ¹H NMR
-
Absence of the Indole N-H Proton: The most crucial indicator of successful N-substitution is the disappearance of the broad singlet characteristic of the indole N-H proton, which typically appears far downfield (δ > 10 ppm).[1][2]
-
Aldehyde Proton (-CHO): A sharp singlet appears between δ 9.9 and 10.1 ppm, confirming the presence of the carboxaldehyde group.[3][4][5]
-
Indole Ring Protons:
-
N-Substituent Protons: The signals corresponding to the protons of the substituent group provide direct evidence of its structure. For example, an N-benzyl group will show a characteristic singlet for the methylene (-CH₂-) protons around δ 5.4-5.5 ppm and aromatic signals for the phenyl ring.[4][8]
Key Diagnostic Signals in ¹³C NMR
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon gives a distinct signal in the downfield region, typically between δ 184 and 186 ppm.[4][5]
-
Indole Carbons: The carbons of the indole scaffold appear between δ 109 and 139 ppm. The specific shifts are sensitive to the N-substituent.[4][5]
-
N-Substituent Carbons: The signals for the carbons of the substituent group will appear in their characteristic regions (e.g., ~δ 50 ppm for a benzyl CH₂).[4]
Case Study: Spectroscopic Data for N-Benzyl-1H-indole-3-carbaldehyde
| Signal Type | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Rationale / Confirmation |
| Aldehyde (-CHO) | 10.01 (s, 1H)[4] | 184.62[4] | Confirms the C3-carboxaldehyde moiety. |
| Indole H2 | 7.72 (s, 1H)[4] | 138.43[4] | Characteristic singlet for the proton at the 2-position. |
| Indole Aromatic | 8.33 (m, 1H), 7.35 (m, 3H)[4] | 137.48, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35[4] | Complex multiplets confirming the indole benzene ring. |
| Benzyl -CH₂- | 5.37 (s, 2H)[4] | 50.95[4] | Singlet confirms the methylene bridge of the N-benzyl group. |
| Benzyl Aromatic | 7.35 (m, 3H), 7.19 (m, 2H)[4] | 135.30, 129.14, 128.41, 127.23[4] | Signals confirm the presence of the phenyl ring from the benzyl group. |
| Indole N-H | Absent | N/A | Crucial evidence for successful N-substitution. |
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.[4]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: The residual solvent peak is often used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added (0 ppm).
-
Acquisition: Record ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[6]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and, critically, the absence of the starting material's N-H bond.
Key Diagnostic Absorptions
-
Absence of N-H Stretch: Successful N-substitution is confirmed by the disappearance of the sharp N-H stretching band typically seen around 3140-3400 cm⁻¹ for unsubstituted indoles.[9][10]
-
Aldehyde C=O Stretch: A strong, sharp absorption band between 1600-1685 cm⁻¹ is definitive for the aldehyde carbonyl group.[3][9][11] Conjugation with the indole ring system lowers this frequency compared to a simple aliphatic aldehyde.[11][12]
-
Aromatic C-H Stretch: Bands observed above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic rings.[3]
-
Aldehydic C-H Stretch: Aldehydes can sometimes show one or two weaker bands between 2700-2850 cm⁻¹ corresponding to the C-H stretch of the aldehyde proton.[11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rsc.org [rsc.org]
- 5. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. The C=O Stretch [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to HPLC Purity Assessment of Indole Derivatives
For researchers, scientists, and drug development professionals, the structural integrity and purity of indole derivatives are paramount. These heterocyclic compounds form the backbone of numerous pharmaceuticals and bioactive molecules, where even minute impurities can alter efficacy, toxicity, and safety profiles.[1] High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment, offering the resolution and sensitivity required for this critical task.[1][2]
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of indole derivatives. Moving beyond simple protocols, we will explore the causality behind methodological choices, ensuring a robust and reliable analytical approach.
Foundational Strategy: Selecting the Right Chromatographic Mode
The choice of HPLC mode is the most critical decision in method development. It dictates the separation mechanism and, therefore, which types of impurities can be resolved. For indole derivatives, two modes—Reversed-Phase and Normal-Phase—serve as the primary tools, offering orthogonal selectivity.
Reversed-Phase HPLC (RP-HPLC): The Workhorse
RP-HPLC is the most widely applied technique for the analysis of substituted indoles due to its versatility and reproducibility.[1] The fundamental principle is the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (e.g., mixtures of water with acetonitrile or methanol).[3]
-
Mechanism of Action: Separation is driven by hydrophobic interactions. More nonpolar (hydrophobic) indole derivatives interact more strongly with the C18 stationary phase and are retained longer, eluting later than more polar analytes.[3]
-
Why It's the First Choice: Most indole derivatives and their process-related impurities possess sufficient hydrophobicity to be well-retained and separated on C18 columns. The use of aqueous mobile phases also ensures good solubility for many derivatives.
-
Controlling Retention & Peak Shape: The pH of the mobile phase is a critical parameter, especially for indole derivatives with acidic or basic functional groups. By adjusting the pH to suppress the ionization of the analyte, retention can be increased and peak shape improved—a technique known as ion suppression.[4] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common practice to achieve a consistent, low pH, which typically results in sharper peaks for many indole compounds.[2][5]
Normal-Phase HPLC (NP-HPLC): The Orthogonal Alternative
While less common, NP-HPLC provides a powerful alternative selectivity that can be invaluable for specific challenges. It employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[2]
-
Mechanism of Action: Separation is based on adsorption. Polar functional groups on the analyte interact with the active sites (silanol groups) on the silica surface. More polar compounds are retained more strongly.
-
When to Use NP-HPLC: This method is particularly effective for separating polar impurities that may not be well-resolved from the main analyte peak in RP-HPLC. It also excels at separating structural isomers where polarity differences are subtle.[2]
Comparative Analysis of HPLC Methodologies
The selection of column, mobile phase, and detector are interdependent choices that define the performance of the purity assessment. The table below compares common starting points for method development.
| Parameter | Method A: Reversed-Phase (RP-HPLC) | Method B: Normal-Phase (NP-HPLC) | Method C: Ion-Suppression RP-HPLC |
| Stationary Phase | C18 (Octadecylsilyl), 3.5-5 µm | Silica, 5 µm | C18 (Octadecylsilyl), 3.5-5 µm |
| Mobile Phase | Acetonitrile:Water or Methanol:Water | Hexane:Ethyl Acetate or Heptane:Isopropanol | Acetonitrile:Water with 0.1% Formic/Acetic/Trifluoroacetic Acid |
| Typical Application | General purity screening, separation of non-polar to moderately polar compounds.[2] | Separation of polar impurities and isomers.[2] | Analysis of ionizable indoles to improve peak shape and retention.[4] |
| Pros | High reproducibility, wide applicability, stable columns.[1] | Offers completely different selectivity (orthogonal) to RP-HPLC. | Excellent peak symmetry, predictable retention behavior. |
| Cons | May not resolve highly polar impurities or certain isomers. | Sensitive to water content in mobile phase, longer column equilibration times. | Acidic modifiers can be corrosive and may not be suitable for all analytes or MS detection. |
| Detector | UV-Vis (254 nm, 280 nm), DAD, MS | UV-Vis (254 nm, 280 nm) | UV-Vis, DAD, MS (with volatile acids like formic acid).[6] |
In-Depth Experimental Protocols
The following protocols provide detailed, self-validating workflows for the purity assessment of a generic indole derivative.
Protocol 1: Broad-Spectrum Purity Assessment by Gradient RP-HPLC
This gradient method is designed to separate impurities with a wide range of polarities from the main analyte peak. It is a robust starting point for most indole derivatives.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 (e.g., XBridge, Symmetry), 3.5 µm particle size, 4.6 x 250 mm.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV detection at 280 nm, or DAD scan from 200-400 nm.[2][7]
-
Injection Volume: 10 µL.[2]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
3. Sample Preparation:
-
Prepare a stock solution of the indole derivative in methanol or acetonitrile at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (90:10 Water:Acetonitrile) to a working concentration of approximately 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.[2]
4. Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.[3]
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Isocratic RP-HPLC for Routine Quality Control
This isocratic method is ideal for rapid, routine analysis once the impurity profile is well-understood and a gradient is not required for separation.
1. Instrumentation:
-
HPLC system with an isocratic or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm.[2]
-
Mobile Phase: A pre-mixed and degassed solution of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio should be optimized to achieve a retention time of ~5-10 minutes for the main peak.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV detection at a single wavelength (e.g., 280 nm).[2]
-
Injection Volume: 10 µL.[2]
3. Sample Preparation:
-
Prepare a stock solution of the indole derivative in the mobile phase at 1 mg/mL.
-
Dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter.[2]
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is observed.[2]
-
Inject the sample and run the analysis for a sufficient time (e.g., 15-20 minutes) to ensure all late-eluting impurities are detected.[2]
-
Calculate purity based on the peak area percentage.
Visualization of Key Workflows
To ensure a logical and systematic approach, the following workflows are essential for developing and troubleshooting HPLC methods.
Caption: A workflow for troubleshooting HPLC peak splitting. [8]
Trustworthiness: Method Validation
A developed HPLC method is not trustworthy until it is validated. Validation ensures the method is suitable for its intended purpose. [5]Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, must be assessed: [9]* Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments. [5]* Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.
Conclusion
The purity assessment of indole derivatives by HPLC is a nuanced process that requires a deep understanding of chromatographic principles. While Reversed-Phase HPLC on a C18 column serves as the universal starting point, a comprehensive analysis may necessitate orthogonal approaches like Normal-Phase HPLC to ensure all potential impurities are detected and quantified. [2]The choice of isocratic versus gradient elution depends on the complexity of the sample and the intended application, from rapid QC to in-depth impurity profiling. Ultimately, the reliability of any purity data hinges on a systematically developed and rigorously validated method, ensuring the final product meets the highest standards of quality and safety.
References
-
Ernst, L. A., & Sande, J. J. (1982). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
de Matos, I. L., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]
-
Moussata, J., et al. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Journal of Chromatography B. Available at: [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. ResearchGate. Available at: [Link]
-
Dighe, N. S., et al. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave. Available at: [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica. Available at: [Link]
-
Liu, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available at: [Link]
-
Sottomayor, M., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Journal of Chromatography A. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medcraveonline.com [medcraveonline.com]
Safety Operating Guide
6-chloro-1-methyl-1H-indole-3-carbaldehyde proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized building blocks like 6-chloro-1-methyl-1H-indole-3-carbaldehyde requires a delicate balance between driving innovative drug discovery and maintaining uncompromising environmental and operational safety.
This compound is a critical intermediate in the synthesis of MmpL3 inhibitors targeting multidrug-resistant (MDR) Mycobacterium tuberculosis[1], as well as a key substrate in advanced C-3 functionalization methodologies[2]. However, its identity as a halogenated organic compound dictates strict, non-negotiable handling and disposal protocols. The presence of the carbon-chlorine (C-Cl) bond means that improper disposal—specifically low-temperature incineration—can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3].
The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure scientific integrity and absolute regulatory compliance.
Quantitative Chemical Profile
Before initiating any workflow, it is imperative to understand the physical and structural parameters that dictate the compound's behavior in both reaction vessels and waste streams.
| Parameter | Value | Operational Implication |
| Chemical Name | 6-chloro-1-methyl-1H-indole-3-carbaldehyde | Defines structural reactivity (aldehyde + halogenated indole). |
| CAS Number | 620175-81-7[4] | Essential for EPA/RCRA waste manifesting. |
| Molecular Formula | C10H8ClNO[5] | Highlights the presence of the regulated halogen (Cl). |
| Molecular Weight | 193.63 g/mol [5] | Used for precise stoichiometric calculations. |
| Physical State | Solid (Powder) | Dictates spill response (dust suppression required). |
| Regulatory Class | Halogenated Organic Compound (HOC) | Triggers 40 CFR Part 268 Land Disposal Restrictions[6]. |
Operational Workflow: Synthesis & Handling Protocol
To contextualize the generation of waste, we must first look at a standard operational procedure. The following is a validated protocol for utilizing 6-chloro-1-methyl-1H-indole-3-carbaldehyde in a typical C-3 functionalization or hybrid derivative synthesis[2],[1].
Step 1: Precision Weighing & Isolation
-
Action: Weigh 0.2 mmol (approx. 38.7 mg) of the compound inside a calibrated analytical balance enclosure or a certified fume hood.
-
Causality: As a halogenated aromatic aldehyde, inhalation of its fine particulate dust can cause severe mucosal irritation. The enclosure prevents aerosolized exposure.
Step 2: Reaction Setup & Execution
-
Action: Transfer the solid to a 10-mL Pyrex reaction tube. Add the necessary coupling reagents (e.g., amines for Schiff base formation) and dissolve in 2.0 mL of an anhydrous solvent (e.g., Tetrahydrofuran or Acetonitrile)[2].
-
Action: Stir under the required atmospheric conditions (e.g., N2 gas or photocatalytic irradiation) until completion.
-
Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). The disappearance of the starting material validates the consumption of the halogenated precursor.
Step 3: Quenching & Extraction
-
Action: Quench the reaction with distilled water and extract the product using a halogenated solvent like Dichloromethane (DCM).
-
Causality: DCM is chosen for its excellent solvation of indole derivatives, but it critically means the entire liquid waste stream is now heavily halogenated and must be managed accordingly.
End-to-End Disposal & Decontamination Plan
Under EPA guidelines (40 CFR Part 268), halogenated organic compounds are strictly regulated due to their environmental persistence and toxicity upon improper degradation[6]. The following disposal protocol ensures a closed-loop, self-validating safety system.
Step 1: At-Source Segregation
-
Action: Immediately route all unreacted 6-chloro-1-methyl-1H-indole-3-carbaldehyde, contaminated TLC plates, and the DCM extraction waste into a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass).
-
Causality: Mixing halogenated waste with non-halogenated organic waste (like pure ethanol or acetone) drastically increases disposal costs and alters the thermal requirements for safe destruction, violating RCRA guidelines.
Step 2: EPA-Compliant Labeling
-
Action: Affix a "Hazardous Waste" label to the container. Explicitly write "Halogenated Organic Waste - Contains 6-chloro-1-methyl-1H-indole-3-carbaldehyde and DCM."
Step 3: Satellite Accumulation
-
Action: Store the sealed waste container in a secondary containment tray within a vented flammables cabinet. Do not exceed the 90-day accumulation limit for hazardous waste generators.
Step 4: High-Temperature Incineration (Vendor Handoff)
-
Action: Transfer the waste to an EPA-licensed hazardous waste vendor. You must verify that the vendor utilizes a high-temperature rotary kiln incinerator.
-
Causality: The incinerator must sustain temperatures >1000°C . This extreme thermal threshold is the only way to completely cleave the robust C-Cl bond and prevent the radicals from recombining into highly toxic PCDDs and PCDFs in the exhaust[3]. Furthermore, the facility must use alkaline gas scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas generated during combustion.
Emergency Spill Response Protocol
In the event of a container breach or accidental drop, immediate containment is required to prevent environmental release.
-
Evacuation & PPE: Clear personnel from the immediate vicinity. Don an N95/P100 particulate respirator, nitrile gloves, and splash goggles.
-
Dust Suppression (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the halogenated powder. Instead, lightly dampen a chemical absorbent pad with water or a compatible solvent to suppress the dust, then carefully wipe up the solid.
-
Absorption (Liquid Spill): If the compound is dissolved in a solvent, apply an inert, non-combustible absorbent material (such as vermiculite or sand) to the spill perimeter first, working inward.
-
Disposal Routing: Place all contaminated wipes, PPE, and absorbent materials into a heavy-duty hazardous waste bag, seal it, and route it directly into the Halogenated Waste stream.
Lifecycle & Disposal Visualization
The following diagram maps the critical path of 6-chloro-1-methyl-1H-indole-3-carbaldehyde from experimental handling through its mandatory high-temperature destruction.
Caption: Lifecycle and disposal workflow for halogenated indoles, emphasizing high-temp incineration.
References
-
[5] 6-chloro-1-methyl-1H-indole-3-carbaldehyde - CAS号. Molaid. Available at: [Link]
-
[2] Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry (RSC). Available at:[Link]
-
[1] Design, Synthesis and Biological Evaluation of Novel Antitubercular Agents. King's College London Research Portal. Available at:[Link]
-
[6] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at: [Link]
-
[3] Perspective on halogenated organic compounds. National Institutes of Health (NIH) - PMC. Available at:[Link]
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- 2. rsc.org [rsc.org]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-chloro-1-methyl-1H-indole-3-carbaldehyde 97% | CAS: 620175-81-7 | AChemBlock [achemblock.com]
- 5. 6-chloro-1-methyl-1H-indole-3-carbaldehyde - CAS号 620175-81-7 - 摩熵化学 [molaid.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Personal protective equipment for handling 6-chloro-1-methyl-1H-indole-3-carbaldehyde
Handling 6-chloro-1-methyl-1H-indole-3-carbaldehyde requires a rigorous, mechanistically grounded approach to laboratory safety. As a halogenated indole derivative frequently utilized in the synthesis of advanced therapeutics—such as MmpL3 inhibitors for multidrug-resistant tuberculosis[1]—this compound presents specific operational challenges. Its electron-withdrawing chlorine atom and reactive aldehyde moiety necessitate strict environmental controls and specialized Personal Protective Equipment (PPE).
This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for PPE selection, safe handling, and disposal, ensuring both operator safety and chemical integrity.
Mechanistic Hazard Profile: Why We Protect
To establish a culture of safety, operators must understand the chemical causality behind the hazards. While specific toxicological data for the highly substituted 6-chloro-1-methyl-1H-indole-3-carbaldehyde is continually evolving, its handling protocols are strictly governed by the hazard profile of its parent scaffold, indole-3-carboxaldehyde, combined with the increased lipophilicity imparted by the chloro and methyl substitutions[2][3].
-
Dermal and Ocular Toxicity (H315, H319): The electrophilic nature of the aldehyde group allows it to react readily with nucleophilic biological targets (e.g., primary amines in skin proteins and ocular tissues), leading to acute irritation[3].
-
Respiratory Sensitization (H335): The compound exists as a fine, crystalline powder. Aerosolized particulates can easily bypass nasal cilia and deposit in the upper respiratory tract, causing localized inflammation and coughing[3].
-
Chemical Instability (Air Sensitivity): The aldehyde moiety is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, degrading into the corresponding carboxylic acid. It must be handled under an inert atmosphere to preserve experimental integrity[3][4].
Quantitative PPE Specifications
A self-validating safety system relies on quantifiable metrics. The table below outlines the exact PPE specifications required to mitigate the mechanistic hazards described above.
| PPE Category | Material / Quantitative Specification | Regulatory Standard | Mechanistic Rationale |
| Hand Protection | Nitrile Rubber (≥ 0.11 mm thickness, >480 min breakthrough time) | EN 374 | Nitrile resists halogenated organic penetration better than latex. The 0.11 mm minimum ensures dexterity while preventing dermal absorption[5]. |
| Eye Protection | Safety Goggles with integrated side shields | OSHA 29 CFR 1910.133 / EN 166 | Forms a physical seal to protect delicate ocular mucosa from airborne, electrophilic aldehyde particulates[4]. |
| Respiratory | Particulate Filter (N95, P100, or P1) | NIOSH / CEN | Essential when handling outside a fume hood to mitigate the inhalation of fine crystalline dust (STOT SE 3 respiratory irritant)[2][3]. |
| Body Protection | Flame-resistant, 100% cotton or anti-static lab coat | Standard GLP | Minimizes static-induced dust dispersion and protects against accidental contact. Synthetic fibers should be avoided as they generate static[2]. |
Operational Workflow & Self-Validating Protocols
Do not merely follow steps; validate them. The following methodology ensures that every phase of the handling process contains an internal check for safety and efficacy.
Phase 1: Pre-Operation & Environmental Control
-
Ventilation Validation: Before opening the chemical container, verify that the laboratory fume hood is fully operational. Self-Validation: Check the digital monitor to ensure a face velocity of 80–100 fpm (feet per minute)[2][5].
-
Glove Integrity Check: Don EN 374-compliant nitrile gloves. Self-Validation: Manually inflate the gloves and apply light pressure to check for invisible micro-tears before handling the halogenated indole[5].
-
Inert Gas Preparation: Prepare a localized Schlenk line or a gentle stream of Nitrogen/Argon. Causality: Purging the headspace prevents the oxidative degradation of the aldehyde group[3][4].
Phase 2: Weighing and Transfer
-
Static Mitigation: Use a grounded, anti-static weighing boat and a metal spatula. Causality: Standard plastic spatulas generate static electricity, which can cause the fine powder to aerosolize and bypass localized ventilation, increasing inhalation risk[4][5].
-
Transfer: Transfer the weighed compound directly into a septum-sealed reaction vial or Schlenk flask.
-
Atmospheric Purge: Immediately flush the headspace of the receiving vessel with inert gas for 30–60 seconds before sealing[3].
Workflow Visualization
Operational and spill response workflow for handling 6-chloro-1-methyl-1H-indole-3-carbaldehyde.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and correct action is required to prevent environmental contamination and exposure.
Immediate Spill Response:
-
Containment: Do NOT apply water to the spill. Causality: Water will not dissolve the highly lipophilic halogenated indole; it will only spread the organic material over a larger surface area and potentially facilitate dermal absorption[2][4].
-
Mechanical Recovery: Use a dedicated chemical spill kit. Mechanically sweep up the powder using a non-sparking tool and a dustpan to avoid generating airborne dust[4][5].
-
Surface Decontamination: Once the bulk powder is removed, wash the contaminated surface with a suitable organic solvent (e.g., isopropanol) to dissolve residual traces, followed by standard soap and water[2].
Waste Disposal Plan:
-
Solid Waste: Dispose of all contaminated weighing boats, used nitrile gloves, and swept-up powder into a clearly labeled, sealable container designated for Halogenated Organic Solid Waste [2][5].
-
Liquid Waste: Any solvent washings from decontamination must be routed to a Halogenated Organic Liquid Waste stream. Under no circumstances should the chemical be allowed to enter standard sink drains or the environment[2][4].
-
Storage: Keep all waste containers tightly closed and stored in a cool, well-ventilated area, strictly isolated from strong oxidizing and reducing agents, until EHS collection[3][4].
References[4] Title: Indole-3-carboxaldehyde - SAFETY DATA SHEET
Source: fishersci.com URL: [2] Title: material safety data sheet - indole-3-carboxaldehyde Source: oxfordlabfinechem.com URL: [3] Title: 1H-Indole-3-carboxaldehyde - Synquest Labs Source: synquestlabs.com URL: [5] Title: Safety Data Sheet: Indole-3-carboxaldehyde - Carl ROTH Source: carlroth.com URL: [1] Title: Design, Synthesis and Biological Evaluation of Novel Antitubercular Agents Source: kcl.ac.uk URL:
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
